molecular formula C6H9NO2 B597332 2-Oxa-6-azaspiro[3.4]octan-7-one CAS No. 1207174-87-5

2-Oxa-6-azaspiro[3.4]octan-7-one

Cat. No.: B597332
CAS No.: 1207174-87-5
M. Wt: 127.143
InChI Key: XOEBLSZYSCOXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[3.4]octan-7-one, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-1-6(2-7-5)3-9-4-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEBLSZYSCOXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703908
Record name 2-Oxa-6-azaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207174-87-5
Record name 2-Oxa-6-azaspiro[3.4]octan-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207174-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-6-azaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-6-azaspiro[3.4]octan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the novel spirocyclic scaffold, 2-Oxa-6-azaspiro[3.4]octan-7-one. This compound holds significant interest for medicinal chemistry and drug discovery due to its unique three-dimensional structure, incorporating both an oxetane and a β-lactam ring system. This guide provides a plausible synthetic pathway, detailed experimental protocols based on analogous reactions, and relevant chemical data to support further research and application of this emerging chemical entity.

Overview of the Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence commencing with the formation of a key intermediate, a protected 3-amino-3-(hydroxymethyl)cyclobutanecarboxylic acid derivative. This intermediate undergoes subsequent deprotection and intramolecular cyclization to yield the target spirocyclic β-lactam. The general synthetic workflow is outlined below.

G A Starting Materials B Synthesis of Protected 3-amino-3-(hydroxymethyl)cyclobutanecarboxylic Acid A->B C Deprotection B->C D Intramolecular Cyclization C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its known properties.

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
CAS Number 1207174-87-5
Appearance Solid
Purity Typically >95%
Storage Temperature Inert atmosphere, 2-8°C
Boiling Point (est.) 353.9 ± 42.0 °C at 760 mmHg
InChI Key XOEBLSZYSCOXCH-UHFFFAOYSA-N

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of structurally related compounds. Optimization of these conditions may be necessary to achieve desired yields and purity.

Protocol 1: Synthesis of a Protected 3-Amino-3-(hydroxymethyl)cyclobutanecarboxylic Acid Intermediate

This protocol describes a potential route to a key precursor for the target molecule.

Step 1: Synthesis of a Protected 3-Oxocyclobutanecarboxylic Acid

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve a suitable starting material, such as 3-oxocyclobutanecarboxylic acid, in an appropriate solvent (e.g., dichloromethane).

  • Protection: Introduce a suitable protecting group for the carboxylic acid (e.g., esterification) and the ketone (e.g., ketal formation) using standard procedures.

Step 2: Amination and Hydroxymethylation

  • Strecker Reaction: A plausible approach involves a modified Strecker synthesis on the protected 3-oxocyclobutanecarboxylate. React the ketone with an amine source (e.g., ammonia or a protected amine) and a cyanide source (e.g., trimethylsilyl cyanide) to introduce the amino and nitrile functionalities.

  • Reduction and Hydrolysis: Subsequent reduction of the nitrile group to an amine and introduction of the hydroxymethyl group can be achieved through various established methods, potentially involving protection/deprotection steps.

Protocol 2: Intramolecular Cyclization to this compound

This protocol outlines the crucial lactam formation step.

  • Deprotection: Carefully remove the protecting groups from the amino and carboxylic acid functionalities of the intermediate synthesized in Protocol 1.

  • Cyclization:

    • Reaction Setup: Dissolve the deprotected 3-amino-3-(hydroxymethyl)cyclobutanecarboxylic acid in a suitable high-boiling aprotic solvent (e.g., toluene or xylene).

    • Lactam Formation: Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus. The use of a mild acid or base catalyst may facilitate the cyclization. Alternatively, peptide coupling reagents could be employed at lower temperatures.

    • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Logical Relationships in Synthesis

The synthesis of this compound relies on the strategic installation and subsequent reaction of key functional groups on a cyclobutane core.

G cluster_0 Cyclobutane Core cluster_1 Key Intermediate cluster_2 Final Product A 3-Oxocyclobutanecarboxylic Acid Derivative B Protected 3-Amino-3-(hydroxymethyl)cyclobutane carboxylic Acid A->B Functional Group Interconversion C This compound B->C Deprotection & Intramolecular Cyclization

Caption: Key transformations in the synthesis of the target spirocycle.

Potential Applications and Future Directions

The unique spirocyclic structure of this compound, combining the strained oxetane ring with a reactive β-lactam, makes it a compelling scaffold for drug discovery. The rigid three-dimensional arrangement of heteroatoms and functional groups may allow for novel interactions with biological targets. Future research could focus on:

  • Derivatization: Functionalization of the lactam nitrogen and other positions to create libraries of analogues for biological screening.

  • Biological Evaluation: Screening against various targets, including bacterial enzymes (given the β-lactam motif) and other protein-protein interactions.

  • Computational Studies: In silico modeling to predict potential biological targets and guide the design of new derivatives.

This technical guide provides a foundational understanding for the synthesis of this compound, paving the way for further exploration of its chemical and biological properties.

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxa-6-azaspiro[3.4]octan-7-one is a unique spirocyclic scaffold incorporating both an oxetane and a lactam ring. This structure is of significant interest in medicinal chemistry due to its inherent three-dimensionality, a feature often correlated with improved pharmacological properties. Spirocyclic systems are increasingly utilized in drug discovery to explore novel chemical space and to enhance properties such as solubility, metabolic stability, and target selectivity. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and the potential applications of this compound as a valuable building block in the development of new therapeutic agents. While extensive experimental data for this specific molecule is not widely published, this guide consolidates available information and provides theoretical insights for research and development purposes.

Core Chemical Properties

This compound is a solid at room temperature, with a predicted high boiling point.[1] Its core structure features a spirocyclic carbon atom shared between a four-membered oxetane ring and a five-membered pyrrolidin-2-one (γ-lactam) ring.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1207174-87-5[1][2][3][4]
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol [1]
Physical Form Solid[1]
Boiling Point (Predicted) 353.9 ± 42.0 °C at 760 mmHg[1]
Purity (Typical) 95% - 98%[1][2]
Storage Temperature Room temperature or 2-8°C under inert atmosphere[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed journals, a plausible synthetic route can be inferred from general methodologies for spiro-γ-lactam construction and from patents of related structures.[5][6] A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound could involve the construction of the spirocyclic core through a key cyclization step. One possible strategy, adapted from a patent for a similar compound, involves the formation of a suitable precursor followed by intramolecular cyclization.[7]

Synthetic_Pathway A 1-Boc-3-oxoazetidine B 3-allyl-1-Boc-azetidin-3-ol A->B Allylation C Intermediate diol B->C Oxidative cleavage of alkene D Protected spiro-oxetane C->D Intramolecular cyclization (etherification) E This compound D->E Deprotection and Lactam formation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step experimental protocol based on established organic chemistry principles for the synthesis of spiro-lactams.[5][6]

Step 1: Synthesis of 3-allyl-1-Boc-azetidin-3-ol

  • To a solution of 1-Boc-3-oxoazetidine in a suitable aprotic solvent (e.g., THF) under an inert atmosphere, add a solution of allylmagnesium bromide at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Oxidative Cleavage to form the Intermediate Diol

  • Dissolve the 3-allyl-1-Boc-azetidin-3-ol in a mixture of solvents such as THF and water.

  • Add a catalytic amount of osmium tetroxide, followed by the stoichiometric oxidant, sodium periodate.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by quenching with sodium thiosulfate, followed by extraction.

Step 3: Intramolecular Cyclization and Lactam Formation

  • The intermediate diol can be cyclized to form the oxetane ring under acidic or basic conditions, though this would likely be a challenging step. A more controlled approach would involve selective protection and activation of the hydroxyl groups.

  • A plausible alternative involves the oxidation of the primary alcohol to a carboxylic acid, followed by an intramolecular Mitsunobu reaction or a similar cyclization to form the lactam.

Note: This is a proposed pathway and would require significant experimental optimization.

Spectroscopic Characterization (Predicted)

While published spectra for this compound are not available, the following are expected key features based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Features
¹H NMR - Multiplets corresponding to the diastereotopic protons of the oxetane and lactam rings. - A broad singlet for the N-H proton of the lactam.
¹³C NMR - A signal for the spiro carbon. - A signal for the carbonyl carbon of the lactam. - Signals for the carbons of the oxetane ring.
IR Spectroscopy - A strong absorption band for the C=O stretch of the γ-lactam (typically ~1680-1700 cm⁻¹). - A C-O-C stretching band for the oxetane ring. - An N-H stretching band.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight (127.14).

Role in Medicinal Chemistry and Drug Development

Spirocyclic scaffolds are increasingly important in drug discovery for their ability to confer conformational rigidity and three-dimensionality to molecules.[8] These features can lead to improved binding affinity and selectivity for biological targets. The incorporation of a spiro-oxetane lactam motif, as seen in this compound, offers a unique combination of a polar lactam functionality and a metabolically stable oxetane ring.

Medicinal_Chemistry_Logic cluster_0 Core Scaffold cluster_1 Structural Features cluster_2 Potential Physicochemical Advantages cluster_3 Drug Discovery Outcomes This compound This compound A Spirocyclic Core This compound->A B Lactam Moiety This compound->B C Oxetane Ring This compound->C D Increased 3D Character (Fsp³) A->D G Novel Chemical Space A->G E Improved Solubility B->E F Metabolic Stability C->F H Enhanced Target Binding D->H I Improved Selectivity D->I J Favorable ADME Properties E->J F->J G->H

Caption: The role of the this compound scaffold in drug discovery.

To date, there are no specific published studies detailing the biological activity of this compound or its involvement in any signaling pathways. However, related spirocyclic lactams have been investigated for a range of therapeutic applications, including as antiviral and antiplasmodial agents.[9]

Safety Information

This compound is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Table 3: GHS Hazard Information

PictogramSignal WordHazard StatementPrecautionary Statements
GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedP280, P305+P351+P338

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique spirocyclic structure offers the potential to create novel drug candidates with improved physicochemical and pharmacological profiles. While there is a notable lack of detailed experimental data in the public domain, this guide provides a foundational understanding of its properties based on available information and theoretical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery.

References

In-Depth Technical Guide to Spiro-Oxetane Beta-Lactam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of spiro-oxetane beta-lactam compounds, a class of molecules with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research.

Chemical Properties and Synthesis

Spiro-oxetane beta-lactams are a unique class of heterocyclic compounds characterized by a four-membered β-lactam ring fused to an oxetane ring at a single carbon atom. This spirocyclic arrangement imparts significant three-dimensional complexity and rigidity, which can be advantageous for biological activity.

The primary synthetic route to spiro-oxetane beta-lactams is the Staudinger [2+2] cycloaddition reaction.[1][2] This reaction involves the cycloaddition of a ketene with an imine.[1][2] Another key synthetic strategy is the intramolecular ring-opening of β-hydroxy epoxides.

General Synthetic Protocol: Staudinger [2+2] Cycloaddition

A general one-pot synthesis of spiro-β-lactams can be achieved using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a convenient reagent for the [2+2] ketene-imine cycloaddition.[1]

Experimental Protocol:

  • To a solution of the substituted acetic acid (1.3 mmol), the Schiff base (1.0 mmol), and triethylamine (5.0 mmol) in dry dichloromethane (15 mL) at room temperature, add EEDQ (1.3 mmol).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform a simple aqueous workup.

  • Purify the product by crystallization from ethanol.

The stereochemistry of the resulting β-lactam is influenced by factors such as temperature, solvent, and the electronic and steric properties of the ketene and imine substituents.[1]

Synthesis Workflow: Staudinger [2+2] Cycloaddition

Staudinger_Synthesis reagents Substituted Acetic Acid + Schiff Base + Triethylamine + EEDQ reaction Reaction Mixture (Room Temperature) reagents->reaction solvent Dry Dichloromethane (Solvent) solvent->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Crystallization (Ethanol) workup->purification product Spiro-Oxetane β-Lactam purification->product

Staudinger reaction workflow for spiro-oxetane beta-lactam synthesis.

Biological Activities

Spiro-beta-lactam compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-HIV, and antiplasmodial properties.[3][4] The strained β-lactam ring is a key pharmacophore responsible for their biological effects.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for spiro-oxetane beta-lactams against a comprehensive panel of bacterial strains are not widely available in the public literature, the broader class of spiro-beta-lactams has shown activity against various pathogens. For context, the following table presents MIC values for other β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential for this class of compounds.

Table 1: Representative MIC Values of β-Lactams against MRSA

AntibioticMIC (µg/mL)
Imipenem16
Biapenem16
Benzylpenicillin128
Ampicillin256
Cloxacillin512
Cefazolin64
Cefotaxime1024
Vancomycin0.5
(Data sourced from a study on the potentiation of β-lactam activity by cyslabdan and is provided for comparative purposes.)[5]
Anti-HIV and Antiplasmodial Activity

Certain spiro-β-lactams have shown promising activity against HIV and Plasmodium falciparum, the parasite responsible for malaria. A study on a family of spirocyclopentene-β-lactams identified several compounds with potent anti-HIV-1 and anti-HIV-2 activity, with some exhibiting IC50 values in the nanomolar range.[6] Additionally, some of these compounds displayed micromolar activity against the hepatic and blood stages of Plasmodium infection.[7]

Table 2: Anti-HIV and Antiplasmodial Activity of Selected Spirocyclopentene-β-Lactams

CompoundAnti-HIV-1 IC50 (µM)Anti-HIV-2 IC50 (µM)Antiplasmodial IC50 (P. berghei) (µM)Antiplasmodial IC50 (P. falciparum) (µM)
9i < 0.366---
9l < 0.366---
9n < 0.3660.016--
12a 0.0190.0110.2850.267
14a -0.013--
(Data extracted from a study on phosphine-catalyzed annulation of 6-alkylidene-penicillanates.)[6][7]

Mechanism of Action

The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[8]

Inhibition of Penicillin-Binding Proteins (PBPs)

The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This leads to the acylation of a serine residue in the active site of the PBP, forming a stable, inactive covalent adduct. This inactivation of PBPs disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.

While specific quantitative data on the PBP affinity of spiro-oxetane beta-lactams is limited, studies on other β-lactams have determined their 50% inhibitory concentrations (IC50) for various PBPs. For example, in Neisseria gonorrhoeae, carbapenems show coselectivity for PBP2 and PBP3 with IC50 values ranging from 0.01 to 0.03 mg/L, while third- and fourth-generation cephalosporins exhibit low IC50 values for PBP2 (0.01 mg/L).[9]

Mechanism of PBP Inhibition by β-Lactams

PBP_Inhibition cluster_PBP Penicillin-Binding Protein (PBP) PBP PBP Active Site (with Serine residue) Binding Binding to PBP Active Site PBP->Binding BetaLactam Spiro-Oxetane β-Lactam BetaLactam->Binding Acylation Acylation of Serine Residue Binding->Acylation InactiveComplex Stable Inactive PBP-Lactam Adduct Acylation->InactiveComplex Inhibition Inhibition of Peptidoglycan Synthesis InactiveComplex->Inhibition CellLysis Bacterial Cell Lysis Inhibition->CellLysis

Signaling pathway of PBP inhibition by beta-lactam compounds.
Interaction with β-Lactamases

Pharmacokinetics

The pharmacokinetic properties of β-lactam antibiotics can vary significantly based on their chemical structure. Generally, they are eliminated via the kidneys through glomerular filtration and tubular secretion.[11] The serum half-life of most β-lactams is relatively short, typically in the range of 1-2 hours in individuals with normal renal function.[11]

Specific pharmacokinetic data for spiro-oxetane beta-lactams is limited in the current literature. However, studies on other spirocyclic β-lactams and novel β-lactam/β-lactamase inhibitor combinations are ongoing to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, particularly in different patient populations such as the critically ill.[10][12] The lipophilicity and three-dimensional structure imparted by the spiro-oxetane moiety may influence these pharmacokinetic parameters, potentially leading to improved tissue penetration or altered metabolic stability. Further research is needed to fully characterize the pharmacokinetic profile of this specific subclass of compounds.

Conclusion

Spiro-oxetane beta-lactam compounds represent a promising class of molecules with diverse biological activities. Their unique three-dimensional structure offers potential advantages in drug design. While the Staudinger reaction provides a reliable synthetic route, further optimization and exploration of other synthetic methodologies are warranted. The primary mechanism of action through PBP inhibition is well-established for β-lactams, but a deeper understanding of the specific interactions and potential for β-lactamase inhibition of spiro-oxetane derivatives is crucial. Future research should focus on generating comprehensive quantitative data on their biological activities, elucidating their pharmacokinetic profiles, and exploring their potential in various therapeutic areas. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research and development efforts.

References

A Theoretical Exploration of the Conformational Landscape of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive theoretical analysis of the conformational preferences of 2-Oxa-6-azaspiro[3.4]octan-7-one, a spirocyclic scaffold of significant interest in medicinal chemistry. In the absence of direct experimental or computational studies on this specific molecule, this paper leverages established principles from structurally related spiro-lactams and oxetane-containing compounds to predict its conformational behavior. The inherent rigidity and three-dimensional nature of spirocycles like this compound offer unique opportunities for the design of novel therapeutics with enhanced target affinity and selectivity.

Introduction to the Conformational Analysis of Spirocyclic Systems

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its chemical reactivity and biological activity. For drug-like molecules, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for its efficacy. Spirocyclic systems, characterized by two rings sharing a single common atom, are particularly valued in drug discovery for their conformational rigidity, which reduces the entropic penalty upon binding.

The conformational analysis of this compound involves the study of the puckering of the individual oxetane and γ-lactam rings, as well as their relative orientation around the spiro center. The presence of heteroatoms and a carbonyl group introduces specific electronic and steric constraints that dictate the preferred conformations.

Computational Methodologies for Conformational Analysis

The theoretical investigation of molecular conformations heavily relies on computational chemistry methods. These techniques allow for the exploration of the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are powerful tools for accurate conformational analysis.[1] DFT methods, in particular, offer a good balance between computational cost and accuracy, making them suitable for studying relatively small organic molecules.

Typical Experimental Protocol for DFT-based Conformational Search:

  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformers. This can be achieved through methods like molecular mechanics force fields (e.g., MMFF94) followed by clustering of the resulting geometries.

  • Geometry Optimization: The unique conformers identified in the search are then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set.

  • Analysis of Results: The relative energies, key dihedral angles, bond lengths, and bond angles of the stable conformers are analyzed to understand the conformational landscape of the molecule.

Predicted Conformational Preferences of this compound

Based on the analysis of analogous structures, the conformational landscape of this compound is expected to be dominated by the puckering of the five-membered γ-lactam ring and the four-membered oxetane ring.

Oxetane Ring Puckering

The oxetane ring in spirocyclic systems can adopt a puckered conformation to relieve ring strain. The degree of puckering is influenced by the substituents and the nature of the fused ring.

γ-Lactam Ring Conformation

The five-membered γ-lactam ring is known to adopt non-planar conformations, typically described as envelope or twist forms. The puckering of the lactam ring is crucial in determining the overall shape of the molecule and the orientation of the substituents.

Overall Spirocyclic Conformation

The combination of the puckered rings results in distinct conformers for the entire spirocyclic system. The relative energies of these conformers will be determined by a combination of factors including ring strain, torsional strain, and non-bonded interactions.

The logical relationship between the individual ring conformations and the overall molecular geometry can be visualized as follows:

G Conformational Hierarchy of this compound A Oxetane Ring Puckering C Overall Spirocyclic Conformation A->C B γ-Lactam Ring Conformation (Envelope/Twist) B->C D Relative Conformational Energies C->D Determined by steric and electronic factors

Figure 1. Relationship between ring puckering and overall conformation.

Tabulated Quantitative Data (Hypothetical)

Due to the absence of specific computational data for this compound, the following tables present hypothetical quantitative data based on typical values observed for analogous spiro-lactam and oxetane-containing molecules. These values are intended for illustrative purposes and should be confirmed by dedicated computational studies.

Table 1: Predicted Relative Energies of Plausible Conformers

ConformerRing Conformations (Oxetane, Lactam)Relative Energy (kcal/mol)
A Puckered, Envelope0.00
B Puckered, Twist1.5 - 3.0
C Planar (TS), Envelope> 5.0

Table 2: Key Hypothetical Geometric Parameters for the Lowest Energy Conformer

ParameterValue
Oxetane Ring Puckering Angle (°) 10 - 20
Lactam N-Cα-Cβ-Cγ Dihedral Angle (°) ± (20 - 40)
C-O-C Bond Angle (Oxetane) (°) ~90
N-C=O Bond Angle (Lactam) (°) ~125

Visualizing the Computational Workflow

The process of theoretical conformational analysis can be outlined in a systematic workflow. The following diagram illustrates the key steps involved in moving from a molecular structure to a detailed understanding of its conformational preferences.

G Workflow for Theoretical Conformational Analysis cluster_0 Initial Setup cluster_1 Conformational Search cluster_2 Quantum Mechanical Calculations cluster_3 Analysis A Generate 3D Structure of this compound B Perform Molecular Mechanics Conformational Search A->B C Cluster Geometries and Select Unique Conformers B->C D Geometry Optimization (DFT: e.g., B3LYP/6-31G*) C->D E Frequency Calculation (Confirm Minima & Obtain ZPVE) D->E F Single-Point Energy Calculation (Higher Level of Theory) E->F G Determine Relative Energies of Conformers F->G H Analyze Geometric Parameters (Dihedrals, Bond Angles) F->H I Characterize Conformational Landscape G->I H->I

Figure 2. A typical workflow for computational conformational analysis.

Conclusion

This technical guide has presented a theoretical framework for understanding the conformational analysis of this compound. While direct experimental data is currently unavailable, by drawing parallels with structurally similar spirocyclic systems, we can anticipate a landscape of low-energy conformers primarily defined by the puckering of the oxetane and γ-lactam rings. The computational methodologies outlined provide a robust protocol for future in-depth investigations. A thorough understanding of the conformational preferences of this and related spirocyclic scaffolds is paramount for the rational design of new and effective therapeutic agents. Further computational and experimental studies are warranted to validate and refine the predictions made in this guide.

References

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.4]octan-7-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxa-6-azaspiro[3.4]octan-7-one, a unique spirocyclic γ-lactam, has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure offers a desirable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and the logical frameworks underpinning its use in drug discovery.

Introduction: The Rise of Spirocyclic Scaffolds

In the realm of drug discovery, there is a continuous quest for molecular scaffolds that can provide novel chemical space and improved pharmacological properties. Spirocycles, which are characterized by two rings connected through a single atom, have garnered significant attention due to their inherent three-dimensionality. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible or "flat" molecules. The this compound core, incorporating both an oxetane and a γ-lactam ring, presents a compelling scaffold for medicinal chemists.

Discovery and Origin

The earliest documented appearance of this compound in publicly available literature is in a patent filed in 2010 (WO2011128279A1).[1] This patent describes the use of the compound as a key intermediate in the synthesis of arylethynyl derivatives with potential therapeutic applications. While this patent does not detail the initial synthesis of the spiro-lactam itself, its use as a starting material indicates that a synthetic route was established at or before this time. The compound is of synthetic origin and is not known to occur naturally. Its development was likely driven by the increasing interest in novel spirocyclic scaffolds for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in chemical synthesis and for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 1207174-87-5[1]
Molecular Formula C₆H₉NO₂Sigma-Aldrich
Molecular Weight 127.14 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Boiling Point 353.9 ± 42.0 °C at 760 mmHgSigma-Aldrich
Purity Typically >95%Commercial Suppliers
Storage Temperature Inert atmosphere, 2-8°CSigma-Aldrich

Synthesis of this compound

While the original discovery publication detailing the synthesis of this compound has not been identified, a general and plausible synthetic route can be inferred from established methodologies for the preparation of similar spiro-γ-lactams. A logical synthetic workflow is presented below.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product A Commercially Available Starting Material B Intermediate Formation A->B Reaction Step 1 C Cyclization B->C Reaction Step 2 D Purification C->D Work-up E This compound D->E Isolation

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Protocols

Note: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Suitable Precursor

A plausible approach would involve the synthesis of a precursor containing both the oxetane and a latent amino acid functionality. This could be achieved through a multi-step synthesis starting from commercially available materials.

Step 2: Intramolecular Cyclization to Form the Lactam Ring

  • Reaction: The precursor from Step 1 would undergo an intramolecular cyclization to form the γ-lactam ring.

  • Reagents and Conditions: This cyclization could be promoted by activating the carboxylic acid group (e.g., using a coupling agent like DCC or EDC) followed by intramolecular amine attack, or by heating to induce thermal cyclization with the elimination of a small molecule (e.g., water or an alcohol).

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) would likely be used.

  • Temperature: The reaction temperature would depend on the specific method, ranging from room temperature to reflux.

  • Work-up and Purification: The reaction mixture would be washed with aqueous solutions to remove byproducts and then purified using column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activity. Its utility is demonstrated in patent literature where it is used as a key intermediate.

Role as a Chemical Intermediate

Patent WO2012170845A2, which focuses on metabotropic glutamate receptor 5 (mGluR5) modulators, describes a reaction where this compound is O-alkylated. This suggests its use in creating libraries of compounds for screening against various biological targets.

Reaction Scheme from WO2012170845A2 (General Description):

G A This compound C O-alkylated product A->C B Methyl trifluoromethanesulfonate B->C D CH2Cl2 D->C Solvent G A This compound (Building Block) B Chemical Synthesis (e.g., O-alkylation) A->B C Library of Novel Spirocyclic Compounds B->C D High-Throughput Screening C->D E Identification of Biologically Active 'Hits' D->E F Lead Optimization E->F G Drug Candidate F->G

References

In-Depth Technical Guide on the Solubility and Stability of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the novel spirocyclic compound, 2-Oxa-6-azaspiro[3.4]octan-7-one. Given the limited availability of direct experimental data for this specific molecule, this guide combines computational predictions, data from analogous structures, and detailed, standardized experimental protocols to facilitate its evaluation in a research and drug development context.

Introduction to this compound

This compound is a unique spirocyclic molecule containing a γ-lactam fused to an oxetane ring. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they can increase the three-dimensionality and novelty of molecular structures, potentially leading to improved physicochemical and pharmacological properties. The presence of the γ-lactam and oxetane moieties suggests potential for hydrogen bonding and polar interactions, which will influence its solubility and stability profile.

Solubility Profile

Predicted Aqueous Solubility

The predicted aqueous solubility (LogS) of this compound from three different computational platforms is summarized in Table 1.

Prediction ToolPredicted LogSPredicted Solubility (mg/mL)Qualitative Solubility
AqSolPred-1.583.39Soluble
OSIRIS Property Explorer-1.237.59Soluble
VCCLAB (ALOGPS 2.1)-1.812.24Soluble

Molecular Weight of this compound: 127.14 g/mol

The predictions consistently indicate that this compound is likely to be soluble in water. The LogS values in the range of -1 to -2 are generally considered to represent good aqueous solubility for drug discovery candidates.

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by:

  • pH: The lactam functionality may undergo ionization at extreme pH values, which could affect its solubility.

  • Temperature: Solubility is generally temperature-dependent, and this relationship should be determined experimentally.

  • Co-solvents: The use of organic co-solvents is likely to increase the solubility of the compound.

Stability Profile

The chemical stability of this compound is a critical parameter for its handling, storage, and formulation. The primary anticipated degradation pathway is the hydrolysis of the γ-lactam ring.

Hydrolytic Stability

The γ-lactam ring in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is dependent on pH and temperature. Studies on similar γ-lactam-containing molecules have shown that the five-membered ring is generally more stable than the highly strained four-membered β-lactam ring, but less stable than the six-membered δ-lactam ring.

The expected hydrolysis product of this compound is the corresponding amino acid, as depicted in the signaling pathway diagram below.

G A This compound B Hydrolysis Product (Amino Acid) A->B H+ or OH- H2O

Caption: Proposed Hydrolytic Degradation Pathway.

Photostability

The photostability of this compound has not been reported. It is recommended to perform photostability studies according to the International Council for Harmonisation (ICH) guideline Q1B to assess its sensitivity to light.

Thermal Stability

The compound is a solid at room temperature and is expected to be stable under normal storage conditions. However, elevated temperatures may accelerate degradation, particularly hydrolysis if moisture is present.

Experimental Protocols

The following section details the recommended experimental protocols for the determination of the solubility and stability of this compound.

Solubility Determination

Two common methods for solubility determination are the kinetic and thermodynamic solubility assays.

4.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early drug discovery.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • Add 2 µL of the DMSO stock solution to 98 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity of the solution using a nephelometer.

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound in the supernatant by LC-MS/MS or UV-spectroscopy.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

G A Prepare 10 mM stock solution in DMSO B Add 2 µL stock to 98 µL aqueous buffer A->B C Shake for 2 hours at RT B->C D Measure turbidity (Nephelometry) C->D E Alternatively, centrifuge and analyze supernatant (LC-MS/MS or UV) C->E

Caption: Kinetic Solubility Experimental Workflow.

4.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

  • Assay Procedure:

    • Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

G A Add excess solid to aqueous buffer B Shake for 24-48 hours at constant temperature A->B C Filter to remove undissolved solid B->C D Analyze filtrate by HPLC-UV C->D

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Assessment

4.2.1. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

  • Acidic Conditions: Incubate a solution of the compound in 0.1 M HCl at 60°C.

  • Basic Conditions: Incubate a solution of the compound in 0.1 M NaOH at 60°C.

  • Oxidative Conditions: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Conditions: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Conditions: Expose a solution and the solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_0 Stress Conditions A Acidic (0.1 M HCl, 60°C) F Analyze samples by stability-indicating HPLC A->F B Basic (0.1 M NaOH, 60°C) B->F C Oxidative (3% H2O2, RT) C->F D Thermal (80°C, solid) D->F E Photolytic (ICH Q1B) E->F

Caption: Forced Degradation Study Workflow.

4.2.2. pH-Dependent Stability

This study determines the stability of the compound across a range of pH values.

  • Assay Procedure:

    • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9, 12).

    • Add the compound to each buffer to a final concentration of approximately 100 µM.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.

Summary and Recommendations

This compound is predicted to have good aqueous solubility, a favorable property for a drug candidate. The primary stability concern is the potential for hydrolysis of the γ-lactam ring, particularly under basic or acidic conditions.

It is strongly recommended that the predicted solubility and stability profiles be confirmed through the detailed experimental protocols outlined in this guide. These studies will provide the necessary data to support the progression of this compound in drug discovery and development programs. Careful consideration of pH and temperature will be crucial for the formulation and storage of this compound.

Methodological & Application

Synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one: An Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one can be envisioned in a two-stage process. The initial and key step is the construction of the 2-oxa-6-azaspiro[3.4]octane core, for which a [3+2] cycloaddition reaction is a promising approach. The second stage involves the oxidation of the carbon atom adjacent to the nitrogen within the five-membered ring to introduce the ketone functionality, thus forming the lactam.

G cluster_0 Stage 1: Formation of the Spirocyclic Core cluster_1 Stage 2: Lactam Formation Starting_Materials Appropriate 1,3-dipole and dipolarophile for [3+2] cycloaddition Cycloaddition [3+2] Cycloaddition Reaction Starting_Materials->Cycloaddition Core_Structure 2-Oxa-6-azaspiro[3.4]octane Cycloaddition->Core_Structure Oxidation Selective Oxidation Core_Structure->Oxidation Target_Molecule This compound Oxidation->Target_Molecule

Caption: Proposed two-stage synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature for the synthesis of similar spirocyclic structures. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Stage 1: Synthesis of 2-Oxa-6-azaspiro[3.4]octane via [3+2] Cycloaddition

The synthesis of the 2-oxa-6-azaspiro[3.4]octane core has been reported as an improved method using a [3+2] cycloaddition reaction, highlighting its potential as a key intermediate.[1] This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. For the construction of the 2-oxa-6-azaspiro[3.4]octane skeleton, a suitable azomethine ylide (as the 1,3-dipole) and an oxetane-containing dipolarophile could be employed.

Materials:

Reagent/SolventProposed Starting Material/ReagentMolar Equiv.
1,3-Dipole PrecursorN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine1.0
Dipolarophile3-Methyleneoxetane1.1
CatalystTrifluoroacetic acid (TFA) or other Lewis acid0.1
SolventDichloromethane (DCM) or Toluene-

Procedure:

  • To a solution of the 1,3-dipole precursor (1.0 eq) and 3-methyleneoxetane (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (0.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Oxa-6-azaspiro[3.4]octane.

Stage 2: Oxidation of 2-Oxa-6-azaspiro[3.4]octane to this compound

The conversion of the amine in the spirocyclic core to a lactam requires the oxidation of the carbon atom alpha to the nitrogen. This can be achieved using various modern oxidation methods.

Materials:

Reagent/SolventProposed ReagentMolar Equiv.
Starting Material2-Oxa-6-azaspiro[3.4]octane1.0
Oxidizing AgentRuthenium(III) chloride hydrate (RuCl₃·xH₂O) with an oxidant like sodium periodate (NaIO₄) or Oxone®Catalytic (Ru), Stoichiometric (oxidant)
SolventAcetonitrile/Water or Ethyl Acetate/Water-

Procedure:

  • Dissolve 2-Oxa-6-azaspiro[3.4]octane (1.0 eq) in a mixture of the chosen solvents.

  • Add the oxidizing agent (e.g., NaIO₄, 4.0 eq) and a catalytic amount of RuCl₃·xH₂O (0.02-0.05 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Alternative Synthetic Strategies

Staudinger [2+2] Cycloaddition

An alternative approach to the lactam ring is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. In this context, a spirocyclic imine derived from an oxetane-containing precursor could react with a suitable ketene.

G Imine Spirocyclic Imine (Oxetane-containing) Cycloaddition [2+2] Staudinger Cycloaddition Imine->Cycloaddition Ketene Ketene (e.g., from an acid chloride) Ketene->Cycloaddition Product This compound Cycloaddition->Product

Caption: Staudinger synthesis approach to this compound.

Data Presentation

As this is a proposed synthetic route, experimental data such as reaction yields, and spectroscopic characterization would need to be generated upon performing these experiments. The following tables provide a template for recording such data.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Oxa-6-azaspiro[3.4]octane

Entry1,3-Dipole PrecursorDipolarophileCatalystSolventTime (h)Temp (°C)Yield (%)
1
2
...

Table 2: Reaction Conditions and Yields for the Oxidation to this compound

EntryStarting MaterialOxidizing AgentSolventTime (h)Temp (°C)Yield (%)
1
2
...

Conclusion

The synthesis of this compound presents a valuable endeavor for medicinal chemistry and drug discovery. The proposed synthetic pathway, leveraging a [3+2] cycloaddition to form the spirocyclic core followed by a selective oxidation, offers a logical and feasible approach. Further experimental investigation and optimization are required to establish a definitive and high-yielding protocol. The methodologies outlined in this guide provide a solid foundation for researchers to embark on the synthesis of this and related spirocyclic lactams.

References

The Untapped Potential of 2-Oxa-6-azaspiro[3.4]octan-7-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-6-azaspiro[3.4]octan-7-one is a novel spirocyclic scaffold that holds considerable promise for the development of new therapeutic agents. Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties of drug candidates. The inherent rigidity and defined exit vectors of spirocycles like this compound provide a distinct advantage in modern drug design, allowing for precise spatial arrangement of pharmacophoric features and exploration of novel chemical space.[1]

While specific applications of this compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest a wide range of potential uses in medicinal chemistry. This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the therapeutic potential of this promising scaffold. The information presented is based on the established principles of medicinal chemistry and the known applications of structurally related spirocyclic compounds.

Application Notes

The this compound scaffold is a versatile building block that can be functionalized at the nitrogen atom of the lactam ring to generate a library of diverse compounds. Its unique topology, combining a strained oxetane ring with a pyrrolidinone ring, makes it an attractive starting point for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

Based on the biological activities of analogous spirocyclic structures, derivatives of this compound could be investigated for a variety of therapeutic applications, including:

  • Oncology: Spirocyclic scaffolds are frequently employed in the design of kinase inhibitors and other anticancer agents.[2] The rigid framework of this compound can be used to orient functional groups towards specific binding pockets in oncology targets.

  • Neuroscience: The constrained nature of spirocycles can lead to improved selectivity for central nervous system (CNS) targets. Derivatives could be explored as modulators of GPCRs, ion channels, or enzymes involved in neurological disorders. Structurally related diazaspiro[3.4]octane derivatives have shown potential as sigma-1 receptor antagonists for pain management.[3]

  • Infectious Diseases: The novel three-dimensional shape of this scaffold may be effective against drug-resistant pathogens. Related spirocyclic azetidine scaffolds have demonstrated activity against Mycobacterium tuberculosis.[2]

Advantages in Drug Design:

  • Increased Three-Dimensionality (Fsp³ character): The high fraction of sp³-hybridized carbon atoms in the scaffold can lead to improved solubility, metabolic stability, and reduced off-target effects.

  • Novel Chemical Space: As an under-explored scaffold, it offers the opportunity to generate novel intellectual property.

  • Conformational Rigidity: The fixed spatial arrangement of substituents can enhance binding affinity and selectivity for the biological target.[1]

Data Presentation

As of this writing, there is no publicly available quantitative biological data specifically for derivatives of this compound. The following table is a template that researchers can use to summarize their findings as they synthesize and evaluate new compounds based on this scaffold.

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (nM)Binding Affinity (Kᵢ/Kₐ, nM)Cell-based Activity (µM)
Example-001 Kinase XBiochemicalDataDataData
Example-002 GPCR YRadioligand BindingDataDataData
Example-003 Enzyme ZEnzymatic AssayDataDataData

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis and functionalization of this compound derivatives. These protocols are based on standard synthetic methodologies in medicinal chemistry.

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the lactam nitrogen, a key step in creating a library of diverse derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Synthesis of Amide Derivatives via Ring Opening

This protocol outlines a hypothetical method for the ring-opening of the lactam followed by amide coupling to introduce further diversity.

Materials:

  • N-substituted this compound (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) and Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Lactam Hydrolysis:

    • To a solution of N-substituted this compound in a mixture of MeOH and H₂O, add LiOH (2.0 equivalents).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • To a solution of the carboxylic acid intermediate (1.0 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 4-12 hours until completion.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final amide derivative.

Mandatory Visualization

experimental_workflow scaffold This compound alkylation N-Alkylation / N-Arylation scaffold->alkylation library Diverse Scaffold Library alkylation->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow using the spirocyclic scaffold.

signaling_pathway extracellular Extracellular Signal receptor GPCR / Kinase extracellular->receptor effector Effector Enzyme receptor->effector second_messenger Second Messenger effector->second_messenger downstream_kinase Downstream Kinase second_messenger->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor Spiro[3.4]octanone Derivative inhibitor->receptor

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols for 2-Oxa-6-azaspiro[3.4]octan-7-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-6-azaspiro[3.4]octan-7-one is a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Spirocycles, which feature two rings connected by a single common atom, offer a unique three-dimensional architecture that is increasingly sought after in modern drug design.[1] The incorporation of such sp³-rich cores can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can provide novel vectors for exploring chemical space, ultimately contributing to improved clinical success rates for drug candidates.[1][2]

The this compound scaffold combines a strained oxetane ring with a β-lactam. This combination of functionalities makes it a versatile building block for the synthesis of a wide range of derivatives. The oxetane moiety can enhance aqueous solubility and act as a metabolic stabilizer, while the lactam provides a convenient handle for further functionalization.[2] This document provides detailed (though hypothetical, where noted) protocols for the synthesis and derivatization of this compound, along with its potential applications, particularly in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1207174-87-5[3]
Molecular Formula C₆H₉NO₂[3]
Molecular Weight 127.14 g/mol [3]
Physical Form Solid[3]
Boiling Point 353.9 ± 42.0 °C at 760 mmHg[3]
Storage Store at room temperature[3]

Synthesis of this compound: A Proposed Protocol

Synthetic Workflow

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization to form Spiro-Lactam cluster_2 Step 3: Purification start Commercially Available Starting Material step1 Reaction with Reagent X start->step1 product_A Intermediate A step1->product_A step2 Intramolecular Cyclization product_A->step2 product_B This compound step2->product_B step3 Chromatography/Recrystallization product_B->step3 final_product Purified Product step3->final_product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Suitable Precursor

This step would involve the synthesis of a linear amino acid containing an oxetane ring. A possible starting material could be 3-(aminomethyl)-3-(hydroxymethyl)oxetane.

  • Protection of the amine: The primary amine of 3-(aminomethyl)-3-(hydroxymethyl)oxetane is protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl chloroformate in the presence of a base like sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water).

  • Oxidation of the alcohol: The primary alcohol is then oxidized to a carboxylic acid using a strong oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone) or a more modern, milder method like TEMPO-catalyzed oxidation.

  • Deprotection of the amine: The Cbz group is removed by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) to yield the oxetane-containing β-amino acid.

Step 2: Cyclization to the β-Lactam

The formation of the β-lactam ring can be achieved by dehydration of the β-amino acid using a suitable cyclizing agent.

  • In a round-bottom flask, dissolve the oxetane-containing β-amino acid (1 equivalent) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a dehydrating/coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC was used).

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application in Synthesis: Derivatization of the Lactam Nitrogen

The lactam nitrogen of this compound can be readily functionalized, allowing for the introduction of a wide variety of substituents. A patent has described the synthesis of a phenylethynyl-pyridine derivative, demonstrating the utility of this building block.[7] Below is a general protocol for the N-arylation of the lactam.

Experimental Protocol (Representative)

N-Arylation with a Halopyridine

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as toluene or dioxane, add the desired aryl halide (e.g., 2-chloro-5-ethynylpyridine, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equivalents).

  • Add a base such as cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain the N-arylated derivative.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Spirocyclic scaffolds are increasingly being incorporated into kinase inhibitors to improve their properties.[1] While no specific EGFR inhibitors based on this compound have been published, the scaffold's rigidity and three-dimensionality make it an attractive starting point for the design of novel inhibitors. The general strategy would involve attaching a pharmacophore known to bind to the kinase active site to the spirocyclic core.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival Akt Akt PI3K->Akt Akt->Transcription Survival, Growth

Caption: A simplified diagram of the EGFR signaling pathway.

Representative Biological Activity of EGFR Inhibitors

The following table provides examples of IC₅₀ values for known EGFR inhibitors to serve as a benchmark for the potential potency of novel compounds derived from the this compound scaffold.

CompoundEGFR IC₅₀ (nM)Target Cell LineReference
Erlotinib0.30 (µM)-[8]
Gefitinib29.16 (nM)MCF-7[8]
Lapatinib--[8]
Compound 15 (Naproxen derivative)0.41 (µM)-[8]
Compound 21a (Thiophene derivative)0.47 (nM)H1299[9]

Conclusion

This compound is a promising building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its unique combination of an oxetane and a β-lactam offers multiple avenues for derivatization and the potential to improve the physicochemical properties of drug candidates. While detailed synthetic protocols for this specific molecule are not yet widely published, this document provides a foundation for its synthesis and application based on established chemical principles and the synthesis of related compounds. The exploration of this and other spirocyclic scaffolds is a promising avenue for the development of the next generation of therapeutics.

References

Application Notes and Protocols for the Biological Activity Screening of 2-Oxa-6-azaspiro[3.4]octan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Oxa-6-azaspiro[3.4]octan-7-one scaffold is a novel structural motif with significant potential in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, offers the possibility of exploring new chemical space and developing compounds with improved pharmacological properties. These application notes provide a comprehensive guide to the initial biological activity screening of derivatives based on this scaffold.

Given the novelty of this specific scaffold, the following protocols are based on established methodologies for screening analogous heterocyclic compounds, particularly other spiro-lactams and azaspirocycles. These notes will cover potential biological targets, detailed experimental protocols for in vitro assays, and templates for data presentation and visualization.

Potential Biological Targets and Screening Strategies

Derivatives of the this compound core may exhibit a range of biological activities. Based on the activities of structurally related spiro-lactams and other heterocyclic compounds, potential screening targets include:

  • Receptors: G-protein coupled receptors (GPCRs) and ion channels are common targets for small molecules. The closely related 2,6-diazaspiro[3.4]octan-7-one scaffold has been explored for its interaction with the Sigma-1 receptor, a unique intracellular chaperone protein.

  • Enzymes: Many spirocyclic compounds have been investigated as enzyme inhibitors. Screening against kinases, proteases, or metabolic enzymes could reveal potent and selective inhibitors.

  • Anticancer Activity: A common starting point for novel scaffolds is to assess their cytotoxic effects against a panel of cancer cell lines.

  • Antimicrobial Activity: Spiro-β-lactams have shown promise as antimicrobial agents, suggesting that derivatives of this scaffold could be screened against various bacterial and fungal strains.

Data Presentation

Quantitative data from biological assays should be organized for clarity and ease of comparison.

Table 1: Hypothetical Sigma-1 Receptor Binding Affinity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentKi (nM) ± SEM
JLP-001HBenzyl125.3 ± 10.2
JLP-002H4-Fluorobenzyl88.7 ± 7.5
JLP-003H4-Methoxybenzyl150.1 ± 12.8
JLP-004MethylBenzyl95.4 ± 8.1
JLP-005Methyl4-Fluorobenzyl52.6 ± 4.9
JLP-006Methyl4-Methoxybenzyl110.9 ± 9.3
Positive Control (Haloperidol)--3.2 ± 0.4

Table 2: Hypothetical In Vitro Cytotoxicity (IC50) of this compound Derivatives against Human Cancer Cell Lines

Compound IDA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
JLP-001> 100> 100> 100
JLP-00285.292.178.5
JLP-003> 100> 100> 100
JLP-00445.755.339.8
JLP-00512.318.99.7
JLP-00650.162.848.2
Positive Control (Doxorubicin)0.80.50.6

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from methods used for screening similar azaspirocyclic compounds.

Objective: To determine the binding affinity (Ki) of test compounds for the Sigma-1 receptor.

Materials:

  • Guinea pig brain cortex membranes (or a cell line overexpressing human Sigma-1 receptor)

  • --INVALID-LINK---pentazocine (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Test compounds dissolved in DMSO

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Microplate reader for protein quantification (e.g., Bradford assay)

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. Determine the protein concentration using the Bradford method.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 100 µL membrane suspension, 50 µL --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2 nM), and 50 µL assay buffer.

    • Non-specific Binding: 100 µL membrane suspension, 50 µL --INVALID-LINK---pentazocine, and 50 µL haloperidol (at a final concentration of 10 µM).

    • Compound Inhibition: 100 µL membrane suspension, 50 µL --INVALID-LINK---pentazocine, and 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Visualizations

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor is located at the mitochondria-associated ER membrane and modulates various signaling pathways, including calcium signaling and cellular stress responses.

sigma1_pathway ligand Spiro-octanone Derivative sigma1 Sigma-1 Receptor (ER Membrane) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates apoptosis Apoptosis sigma1->apoptosis Inhibits cell_survival Cell Survival sigma1->cell_survival Promotes ca_er Ca2+ Release from ER ip3r->ca_er mito Mitochondria ca_er->mito Uptake ros ROS Production mito->ros Modulates ros->apoptosis screening_workflow start Synthesized This compound Derivatives Library primary_screening Primary Screening (e.g., Single High Concentration) start->primary_screening receptor_assay Receptor Binding Assay (e.g., Sigma-1) primary_screening->receptor_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) primary_screening->cytotoxicity_assay enzyme_assay Enzyme Inhibition Assay primary_screening->enzyme_assay hit_identification Hit Identification (Active Compounds) receptor_assay->hit_identification cytotoxicity_assay->hit_identification enzyme_assay->hit_identification dose_response Dose-Response & IC50/Ki Determination hit_identification->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

The Role of 2-Oxa-6-azaspiro[3.4]octan-7-one in Modern Drug Discovery: Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can provide access to new chemical space and improved pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of structures. Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic compounds, often leading to enhanced target affinity, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[1] Among these, the 2-oxa-6-azaspiro[3.4]octan-7-one scaffold presents a unique and promising framework for the development of new therapeutic agents. This document provides a detailed overview of its potential applications in structure-activity relationship (SAR) studies, including generalized experimental protocols and conceptual workflows for researchers in drug discovery.

While specific, in-depth SAR studies on this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest. This scaffold combines a strained oxetane ring with a lactam, offering well-defined vectors for substitution and the potential to interact with biological targets in a highly specific manner. The principles of medicinal chemistry and the data from related spirocyclic compounds allow for the formulation of a strategic approach to its exploration.

Core Principles for SAR Studies of this compound Derivatives

The primary goal of a SAR study is to systematically modify the structure of a lead compound to understand how these changes affect its biological activity. For the this compound scaffold, key positions for modification can be identified to probe the chemical space around the core. A hypothetical SAR exploration is outlined below.

Hypothetical SAR Exploration Workflow

SAR_Workflow cluster_0 Phase 1: Scaffold Synthesis & Initial Screening cluster_1 Phase 2: Library Synthesis & SAR Exploration cluster_2 Phase 3: Biological Evaluation & Data Analysis Scaffold_Synthesis Synthesis of This compound Core Initial_Screening High-Throughput Screening (HTS) Scaffold_Synthesis->Initial_Screening Hit_Identification Identification of Initial Hits Initial_Screening->Hit_Identification R1_Modification Modification at R1 (e.g., N-alkylation, N-arylation) Hit_Identification->R1_Modification R2_Modification Modification at R2 (e.g., substitution on the oxetane ring) Hit_Identification->R2_Modification R3_Modification Modification at R3 (e.g., substitution on the lactam ring) Hit_Identification->R3_Modification Library_Synthesis Combinatorial Synthesis of Derivative Library R1_Modification->Library_Synthesis R2_Modification->Library_Synthesis R3_Modification->Library_Synthesis In_Vitro_Assays In Vitro Biological Assays (e.g., enzyme inhibition, receptor binding) Library_Synthesis->In_Vitro_Assays Data_Analysis Quantitative SAR Analysis (generation of IC50/EC50 data) In_Vitro_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Hypothetical workflow for a structure-activity relationship study of this compound.

Data Presentation: A Template for Quantitative SAR

Effective SAR studies rely on the clear and concise presentation of quantitative data. The following table provides a template for summarizing the biological activity of a hypothetical series of this compound derivatives.

Compound IDR1-SubstituentR2-SubstituentTarget Activity (IC50, nM)Selectivity vs. Off-Target (Fold)
Scaffold-001 HH>10,000-
S-002 MethylH85010
S-003 EthylH62015
S-004 BenzylH15050
S-005 4-FluorobenzylH9580
S-006 Benzyl5-Methyl12065
S-007 Benzyl5-Fluoro8895

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable SAR data. The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on common practices in medicinal chemistry.

General Synthetic Protocol for N-Substituted Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the this compound core.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the corresponding alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme.

Materials:

  • Synthesized this compound derivatives dissolved in DMSO

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (e.g., spectrophotometer or fluorometer)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the target enzyme.

  • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Visualization

The following diagram illustrates a generic kinase signaling pathway that could be a hypothetical target for inhibitors developed from the this compound scaffold.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor 2-Oxa-6-azaspiro [3.4]octan-7-one Derivative Inhibitor->Kinase_B

Caption: A generic kinase signaling cascade and a hypothetical point of inhibition by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel, three-dimensional drug candidates. While specific SAR data for this scaffold is not yet widely available, the principles of medicinal chemistry provide a clear path for its exploration. The generalized protocols and workflows presented here offer a foundation for researchers to initiate their own SAR studies, with the aim of unlocking the therapeutic potential of this intriguing molecular framework. Through systematic derivatization and biological evaluation, the unique structural features of this compound can be leveraged to develop next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for N-Functionalization of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of 2-Oxa-6-azaspiro[3.4]octan-7-one, a valuable spirocyclic scaffold in medicinal chemistry. The inherent three-dimensional nature of this motif offers opportunities for the development of novel therapeutics with improved physicochemical and pharmacological properties. The following protocols for N-alkylation, N-acylation, N-arylation, and N-sulfonylation are presented to facilitate its application in drug discovery and development programs.

Introduction

This compound is a unique bicyclic lactam incorporating a strained oxetane ring. This structural feature imparts conformational rigidity and provides distinct vectors for substituent placement, making it an attractive building block for exploring new chemical space. Functionalization of the lactam nitrogen allows for the introduction of a wide range of substituents, enabling the modulation of properties such as potency, selectivity, and pharmacokinetics. Its versatility and reactivity make it a key component in the synthesis of complex heterocyclic compounds.[1]

General Workflow for N-Functionalization

The N-functionalization of this compound typically involves the deprotonation of the lactam nitrogen followed by reaction with a suitable electrophile. The general workflow is depicted below.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start This compound deprotonation Deprotonation (Base) start->deprotonation 1. electrophile Reaction with Electrophile deprotonation->electrophile 2. product N-Functionalized Product electrophile->product 3.

Caption: General workflow for N-functionalization.

N-Functionalization Pathways

Various functional groups can be introduced at the nitrogen atom of the lactam ring, leading to a diverse range of derivatives. The primary pathways for N-functionalization are outlined below.

G cluster_products N-Functionalized Products start This compound alkylation N-Alkylated start->alkylation  R-X, Base acylation N-Acylated start->acylation  RCOCl or (RCO)2O, Base arylation N-Arylated start->arylation  Ar-X, Catalyst, Base sulfonylation N-Sulfonylated start->sulfonylation  RSO2Cl, Base

Caption: Key N-functionalization pathways.

Experimental Protocols

The following are detailed protocols for the N-functionalization of this compound.

Note: The quantitative data presented in the tables are hypothetical examples intended to be representative of typical reaction outcomes and should be optimized for specific substrates and conditions.

Protocol 1: N-Alkylation

This protocol describes the N-alkylation of this compound using an alkyl halide under phase-transfer catalysis conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Reagent (R-X)BaseCatalystSolventTime (h)Temp (°C)Yield (%)
Benzyl bromideK₂CO₃TBABACN66085
Methyl iodideK₂CO₃TBABACN46092
Ethyl bromoacetateK₂CO₃TBABACN86078
Protocol 2: N-Acylation

This protocol outlines the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the N-acylated product.

Reagent (RCOCl)BaseSolventTime (h)Temp (°C)Yield (%)
Acetyl chlorideTEADCM20 to RT95
Benzoyl chloridePyridineDCM40 to RT88
Isobutyryl chlorideTEADCM30 to RT91
Protocol 3: N-Arylation

This protocol describes a copper-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-bromotoluene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Toluene or Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane, followed by N,N'-dimethylethylenediamine (0.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

Reagent (Ar-X)CatalystLigandBaseSolventTime (h)Temp (°C)Yield (%)
IodobenzeneCuIDMEDAK₃PO₄Toluene1811075
4-BromotolueneCuIDMEDAK₃PO₄Dioxane2411068
2-ChloropyridineCuIDMEDAK₃PO₄Toluene2011065
Protocol 4: N-Sulfonylation

This protocol details the N-sulfonylation of this compound using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-sulfonylated product.

Reagent (RSO₂Cl)BaseSolventTime (h)Temp (°C)Yield (%)
p-Toluenesulfonyl chlorideNaHDMF50 to RT82
Methanesulfonyl chlorideNaHTHF30 to RT89
Dansyl chlorideNaHDMF60 to RT76

Conclusion

The protocols provided herein offer a comprehensive guide for the N-functionalization of this compound. These methods enable the synthesis of a diverse library of compounds for evaluation in drug discovery programs. The unique structural and conformational features of this spirocyclic scaffold, combined with the ability to readily introduce a variety of substituents at the lactam nitrogen, make it a valuable tool for the development of novel therapeutic agents. Researchers are encouraged to optimize the described conditions to best suit their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges stem from the construction of the strained spirocyclic system which includes a four-membered β-lactam ring and a four-membered oxetane ring. Key difficulties include:

  • Steric Hindrance: The formation of the spirocyclic center can be sterically hindered, leading to low reaction yields.[1]

  • Ring Strain: Both the oxetane and β-lactam rings are strained, making them susceptible to side reactions or decomposition under harsh conditions.

  • Precursor Synthesis: The synthesis of a suitable precursor containing both the oxetane moiety and a functional group amenable to lactam formation can be complex.

  • Reaction Conditions: Finding optimal conditions for the final cyclization to form the β-lactam without compromising the integrity of the oxetane ring is critical.

Q2: What are the common synthetic strategies for constructing spiro-β-lactams?

A2: The most prevalent method for synthesizing β-lactams, including spirocyclic variants, is the Staudinger [2+2] ketene-imine cycloaddition reaction.[1] This involves the reaction of a ketene with an imine. For the synthesis of this compound, a plausible strategy would involve an intramolecular cyclization of a precursor containing both an amine and a carboxylic acid derivative attached to an oxetane spirocenter.

Q3: Are there any known issues with the stability of the oxetane ring during synthesis?

A3: Yes, the oxetane ring can be unstable under certain conditions. For instance, acidification of related spirocyclic oxetane carboxylates has been reported to be challenging due to the instability of the oxetane core.[2] It is crucial to avoid strongly acidic or basic conditions if possible, or to carefully select reagents and reaction temperatures to prevent ring-opening of the oxetane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. A plausible synthetic approach is considered to be the intramolecular cyclization of a 3-amino-3-carboxy-oxetane derivative.

Problem 1: Low Yield of Spiro-β-Lactam Formation
Possible Cause Suggested Solution
Steric hindrance at the spiro center 1. High-Dilution Conditions: Perform the cyclization reaction under high-dilution to favor intramolecular cyclization over intermolecular polymerization. 2. Alternative Activating Agents: If using a carboxylic acid precursor, test a range of activating agents (e.g., DCC, EDC, HATU) to find one that is effective at a lower temperature.
Decomposition of the oxetane ring 1. Milder Reaction Conditions: Lower the reaction temperature and screen for milder bases or catalysts. 2. Protecting Groups: Consider if any protecting groups on the precursor are sensitive to the reaction conditions.
Inefficient Cyclization 1. Different Cyclization Strategy: Explore alternative cyclization methods, such as a Staudinger-type reaction if starting from an appropriate precursor.
Problem 2: Formation of Side Products
Side Product Observed Possible Cause Suggested Solution
Polymeric material Intermolecular reaction is favored over intramolecular cyclization.Use high-dilution conditions as mentioned above.
Ring-opened oxetane derivatives The oxetane ring is not stable under the reaction conditions.1. Screen for a more neutral pH range if possible. 2. Reduce the reaction time and temperature.
Epimerization at the stereocenter adjacent to the carbonyl If the starting material is chiral, the base used for cyclization may be causing epimerization.Use a non-nucleophilic, sterically hindered base and perform the reaction at a lower temperature.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for a key cyclization step in the synthesis of this compound from a 3-amino-3-carboxy-oxetane precursor.

Entry Activating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1DCCDMAPCH₂Cl₂252435
2EDCHOBtDMF0 to 251845
3HATUDIPEAMeCN251260
4SOCl₂Et₃NTHF0425 (with decomposition)

Experimental Protocols

A generalized protocol for the key intramolecular cyclization step is provided below, based on common practices for β-lactam formation.

Protocol: Intramolecular Cyclization to Form this compound

  • Precursor Preparation: A solution of the 3-amino-3-carboxy-oxetane precursor (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To this solution, a base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) is added, and the mixture is stirred at room temperature for 10 minutes.

  • Activation and Cyclization: The activating agent, for example, HATU (1.1 eq), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Visualizations

experimental_workflow General Synthetic Workflow start Start: 3-Oxo-oxetane derivative precursor Synthesis of 3-Amino-3-carboxy-oxetane Precursor start->precursor e.g., Strecker or Bucherer-Bergs reaction cyclization Intramolecular Cyclization precursor->cyclization Activation of Carboxylic Acid purification Purification cyclization->purification Crude Product product Product: this compound purification->product Column Chromatography

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_side_products Analyze Crude Mixture for Side Products start->check_side_products polymeric Polymeric Material? check_side_products->polymeric Yes decomposition Oxetane Decomposition? check_side_products->decomposition No high_dilution Action: Use High-Dilution Conditions polymeric->high_dilution milder_conditions Action: Use Milder Reagents/Lower Temperature decomposition->milder_conditions Yes no_major_side_products Inefficient Reaction? decomposition->no_major_side_products No optimize_reagents Action: Screen Different Activating Agents/Bases no_major_side_products->optimize_reagents

Caption: A troubleshooting decision tree for addressing low yields in the final cyclization step.

References

Technical Support Center: 2-Oxa-6-azaspiro[3.4]octan-7-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Oxa-6-azaspiro[3.4]octan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended purification techniques for crude this compound?

A1: For this compound, which is a solid, the primary recommended purification techniques are column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities present in the crude product.

Q2: How can I determine the purity of my this compound sample?

A2: The purity of your sample can be effectively assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any residual solvents or byproducts. For volatile impurities, Gas Chromatography (GC) may also be a suitable option.[1]

Q3: What are some common challenges when purifying spirocyclic lactams like this compound?

A3: Spirocyclic lactams can present several purification challenges. These may include the separation of diastereomers if a chiral center is present and not controlled, compound instability on standard silica gel, and difficulties in achieving crystallization.[1] Additionally, isolating the product from high-boiling point solvents used in the synthesis can be a significant hurdle.[2]

Q4: Are there any known stability issues for this compound during purification?

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Recovery After Column Chromatography The compound may be irreversibly adsorbed to the stationary phase, especially if it is highly polar.Consider using reversed-phase chromatography. Alternatively, adding a modifier to the mobile phase, such as a small amount of triethylamine for basic compounds or acetic acid for acidic compounds, can help improve recovery.[1]
The compound might be unstable on silica gel.Test for stability on a TLC plate. If degradation is observed, switch to a more neutral stationary phase like alumina.[1]
Co-elution of Impurities with the Product The chosen mobile phase may not have sufficient selectivity.Experiment with different solvent systems. For instance, in reversed-phase HPLC, try different organic modifiers like acetonitrile versus methanol.[1]
Diastereomers or enantiomers may not be separating effectively.For poor resolution on silica gel, a different stationary phase such as diol-bonded silica could offer better selectivity for polar compounds.[1] For enantiomers, a chiral stationary phase (CSP) may be necessary.
"Oiling Out" During Recrystallization The melting point of your compound is lower than the boiling point of the chosen solvent.Try using a solvent with a lower boiling point or a mixture of solvents. Adding a small amount of a "poorer" solvent can sometimes help induce crystallization.[1]
No Crystal Formation Upon Cooling The solution may not be sufficiently supersaturated.Try to concentrate the solution by evaporating some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[1]
Broad Peaks in HPLC Analysis The column may be overloaded, or the flow rate may not be optimal.Optimize the flow rate and ensure that you are not overloading the column. Also, check for any issues with the column packing.[1]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or alumina if compound is acid-sensitive)

  • Appropriate solvents for the mobile phase (e.g., ethyl acetate/hexanes mixture)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the desired compound from impurities (aim for an Rf value of 0.2-0.4 for the product).

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[1]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column.[1]

  • Elution: Begin eluting with the mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities Present Recrystallization Recrystallization TLC->Recrystallization High Purity Purity Purity Analysis (HPLC, NMR) Column->Purity Recrystallization->Purity Pure Pure Product Purity->Pure >98% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Yield or Purity? Check_Chrom Chromatography Issue? Start->Check_Chrom Check_Recryst Recrystallization Issue? Start->Check_Recryst Solvent Optimize Mobile Phase Check_Chrom->Solvent Co-elution Stationary Change Stationary Phase (e.g., Alumina) Check_Chrom->Stationary Degradation Loading Dry Load Sample Check_Chrom->Loading Poor Solubility Solvent_R Screen Different Solvents Check_Recryst->Solvent_R No Crystals Cooling Slow Cooling / Seeding Check_Recryst->Cooling Poor Crystal Growth Oiling_Out Use Solvent Mixture Check_Recryst->Oiling_Out Oiling Out

References

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and related spirocyclic β-lactams often involves a [2+2] cycloaddition reaction. A prevalent method is the Staudinger synthesis, which utilizes the reaction of a ketene with an imine. In this specific case, the reaction would likely involve an imine derived from oxetan-3-one and a suitable amine, which then reacts with a ketene. Another potential route is the Kinugasa reaction, involving the reaction of a nitrone with a terminal alkyne in the presence of a copper catalyst.

Q2: What are the typical byproducts observed in the synthesis of this compound?

A2: Byproduct formation is a common challenge in the synthesis of spirocyclic β-lactams. The nature and quantity of byproducts can vary significantly based on the chosen synthetic route and reaction conditions. Common byproducts may include polymers from the ketene precursor, products from the hydrolysis of the imine, and diastereomers of the target compound. In some cases, self-condensation of the starting materials or rearrangement products can also be observed.

Q3: How can I minimize the formation of the dimeric ketene byproduct?

A3: The dimerization of the ketene intermediate is a frequent side reaction. To minimize this, the ketene should be generated in situ in the presence of the imine, ensuring its concentration remains low throughout the reaction. Slow addition of the ketene precursor (e.g., an acid chloride) to the reaction mixture containing the imine and a base is a highly effective strategy. Lowering the reaction temperature can also help to reduce the rate of dimerization.

Q4: What are the recommended purification techniques for this compound?

A4: Due to the polarity of the β-lactam and the potential for closely related byproducts, purification can be challenging. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from less polar byproducts. In cases where diastereomers are formed, chiral chromatography or recrystallization may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents or catalysts.2. Incorrect reaction temperature.3. Presence of moisture.1. Verify the purity and activity of starting materials and catalysts. Use freshly distilled solvents and reagents.2. Optimize the reaction temperature. Some cycloadditions require sub-zero temperatures, while others may need gentle heating.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC, Difficult Purification 1. Formation of multiple diastereomers.2. Presence of various byproducts (e.g., ketene dimer, hydrolyzed starting materials).3. Degradation of the product on silica gel.1. Adjust the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired diastereomer. Chiral auxiliaries or catalysts can also be employed.2. Refer to the byproduct mitigation strategies mentioned in the FAQs. Optimize stoichiometry to avoid excess of any one reactant.3. Deactivate the silica gel with a small percentage of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.
Inconsistent Reaction Outcomes 1. Variability in the quality of starting materials.2. Inconsistent reaction setup and conditions.1. Source high-purity starting materials and characterize them thoroughly before use.2. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. Use a consistent experimental protocol.

Experimental Protocols

General Protocol for the Synthesis of this compound via Staudinger Cycloaddition
  • Imine Formation:

    • To a solution of oxetan-3-one (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C, add the desired primary amine (1.0 eq).

    • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves.

    • Stir the mixture at room temperature for 2-4 hours or until the formation of the imine is complete (monitored by TLC or GC-MS).

    • Filter off the dehydrating agent. The resulting imine solution is typically used directly in the next step without further purification.

  • [2+2] Cycloaddition:

    • To the solution of the crude imine under an inert atmosphere (nitrogen or argon), add a hindered tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

    • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

    • Slowly add a solution of the ketene precursor (e.g., 2-chloroacetyl chloride, 1.2 eq) in the same anhydrous solvent via a syringe pump over a period of 1-2 hours.

    • Allow the reaction to stir at the same temperature for an additional 2-4 hours after the addition is complete.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Imine Imine (from Oxetan-3-one + Amine) Target_Product This compound Imine->Target_Product Hydrolyzed_Imine Hydrolyzed Imine Imine->Hydrolyzed_Imine + H₂O Ketene_Precursor Ketene Precursor (e.g., Acid Chloride) Ketene Ketene Ketene_Precursor->Ketene + Base Ketene->Target_Product [2+2] Cycloaddition Ketene_Dimer Ketene Dimer Ketene->Ketene_Dimer Dimerization

Caption: Byproduct formation pathways in the Staudinger synthesis.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Re_run_Reaction Re-run Reaction with Pure Reagents Check_Reagents->Re_run_Reaction Reagents Impure Anhydrous_Conditions Ensure Anhydrous Conditions Optimize_Temp->Anhydrous_Conditions Temp OK Temp_Screen Perform Temperature Screen Optimize_Temp->Temp_Screen Temp Not Optimized Dry_Glassware Oven-dry Glassware, Use Inert Atmosphere Anhydrous_Conditions->Dry_Glassware Moisture Suspected Success Improved Yield Anhydrous_Conditions->Success Conditions OK Re_run_Reaction->Success Temp_Screen->Success Dry_Glassware->Success

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one is not extensively documented in publicly available literature. The following guide proposes a plausible synthetic pathway based on established organic chemistry principles and published methods for structurally related spiro-γ-lactams.[1][2][3][4] The experimental protocols and troubleshooting advice are provided for illustrative purposes and should be adapted and optimized by the user.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing a spiro-γ-lactam fused to an oxetane ring?

A1: A common and logical strategy involves the intramolecular cyclization (lactamization) of a precursor molecule that already contains the oxetane ring. A plausible approach is the cyclization of an N-substituted 3-aminooxetane derivative bearing a carboxylic acid or ester functionality on the substituent.

Q2: What are the key challenges in synthesizing spirocyclic lactams?

A2: Key challenges often include steric hindrance around the spirocyclic center, which can impede cyclization, and the potential for competing side reactions.[5] Purification can also be difficult due to the structural similarity of the product to starting materials or byproducts. For oxetane-containing compounds, the stability of the strained four-membered ether ring under various reaction conditions is another important consideration.

Q3: How can I confirm the successful formation of the this compound structure?

A3: A combination of spectroscopic methods is essential.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This will elucidate the connectivity of atoms. The spiro-carbon will have a characteristic chemical shift in the ¹³C NMR spectrum.

  • Mass Spectrometry (HRMS): This will confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: A strong absorption band in the range of 1670-1700 cm⁻¹ would be indicative of the γ-lactam carbonyl group.

Q4: Are there alternative synthetic routes to consider?

A4: Yes, other advanced methods for spiro-γ-lactam synthesis could potentially be adapted. These include multicomponent reactions, cycloadditions, and transition-metal-catalyzed C-H activation/spiroannulation cascades.[3][6] However, these would require significant route development for this specific target.

Proposed Synthetic Workflow

A plausible two-step approach to the target molecule is proposed, starting from 3-aminooxetane and methyl acrylate. This involves a Michael addition followed by an intramolecular amidation (lactamization).

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Lactamization A 3-Aminooxetane C Methyl 3-(oxetan-3-ylamino)propanoate (Intermediate) A->C Base (e.g., Et3N) Solvent (e.g., MeOH) B Methyl Acrylate B->C D Methyl 3-(oxetan-3-ylamino)propanoate (Intermediate) E This compound (Final Product) D->E Heat or Base Solvent (e.g., Toluene) G cluster_yes_sm cluster_no_sm start Low Yield in Lactamization Step q1 Is starting material (SM) fully consumed? (Check by TLC/LCMS) start->q1 a1 Main spot is SM. Reaction is incomplete. q1->a1 No b1 Multiple spots observed. Side reactions or degradation occurring. q1->b1 Yes a2 Increase reaction time or temperature. Consider adding a catalytic base (e.g., NaOMe). a1->a2 q2 Yield Improved? a2->q2 Re-run reaction b2 Lower the reaction temperature. Use a milder base or no base (thermal cyclization). Ensure anhydrous conditions. b1->b2 b2->q2 Re-run reaction end_success Success: Proceed with purification. q2->end_success Yes end_fail Problem persists: Consider alternative synthetic route. q2->end_fail No

References

managing ring strain in 2-Oxa-6-azaspiro[3.4]octan-7-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing ring strain and navigating the complexities of reactions involving 2-Oxa-6-azaspiro[3.4]octan-7-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the ring strain in this compound?

A1: The primary challenges stem from the fusion of two strained ring systems: a four-membered oxetane and a four-membered β-lactam. The oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions. The β-lactam is prone to hydrolysis, particularly in the presence of nucleophiles or under non-neutral pH. This combined ring strain makes the spirocyclic system highly reactive and requires careful control of reaction conditions to achieve desired outcomes.

Q2: How should this compound be properly stored?

A2: To ensure the stability of this compound, it should be stored in an inert atmosphere, such as under argon or nitrogen, at a temperature of 2-8°C. It is crucial to protect it from moisture and exposure to acidic or basic environments to prevent degradation.

Q3: What are the expected spectroscopic signatures for this compound?

A3: While specific experimental data is limited, based on analogous structures, the following spectroscopic characteristics can be expected:

  • Infrared (IR) Spectroscopy: Two characteristic carbonyl stretching frequencies are anticipated. The β-lactam carbonyl should appear at a high wavenumber, typically around 1760-1780 cm⁻¹, due to ring strain. The oxetane ether linkage will likely show C-O stretching in the 950-1050 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The protons on the cyclopentane ring and the oxetane ring will appear as multiplets in the aliphatic region. The NH proton of the lactam will likely be a broad singlet.

  • ¹³C NMR Spectroscopy: The spiro carbon will be a quaternary signal. The carbonyl carbon of the β-lactam will appear downfield, typically in the range of 170-175 ppm. The carbons of the oxetane ring will also have characteristic shifts.

Q4: What are the potential applications of this compound in drug discovery?

A4: Spirocyclic scaffolds like this compound are of significant interest in medicinal chemistry.[1] Their rigid, three-dimensional structure can provide novel intellectual property and improve physicochemical properties of drug candidates. This specific scaffold combines the features of a β-lactam, a common motif in antibiotics, with a spiro-oxetane, which can act as a bioisostere for other functional groups and enhance properties like solubility and metabolic stability.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Functionalization Reactions
Potential Cause Recommended Solution
Degradation of Starting Material Ensure the this compound is of high purity and has been stored correctly. Consider re-purifying the starting material if necessary.
Incompatibility with Basic Conditions Strong bases can promote the decomposition of the β-lactam ring. Use milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
Steric Hindrance The spirocyclic nature of the molecule may cause steric hindrance. Use less bulky reagents or consider longer reaction times and elevated, but carefully controlled, temperatures.
Incorrect Solvent Choice The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.
Issue 2: Unidentified Byproducts in the Reaction Mixture
Potential Cause Recommended Solution
Ring-Opening of the Oxetane Acidic or nucleophilic conditions can lead to the opening of the oxetane ring. Maintain neutral or slightly basic conditions and avoid strong acids or nucleophiles if the oxetane moiety needs to be preserved.
Hydrolysis of the β-Lactam Trace amounts of water can hydrolyze the β-lactam. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.
Epimerization If chiral centers are present, basic conditions can lead to epimerization. Use non-basic conditions where possible or milder bases to minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the nitrogen atom of the β-lactam ring.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Value
Reactants This compound, Acyl Chloride/Anhydride, DIPEA
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Expected Yield 60-80% (Varies with substrate)
Protocol 2: Nucleophilic Ring-Opening of the β-Lactam

This protocol outlines a general procedure for the ring-opening of the β-lactam with a nucleophile, such as an amine.

  • Preparation: In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine nucleophile (1.5 eq).

  • Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting amino acid derivative by preparative HPLC or crystallization.

Parameter Value
Reactants This compound, Amine Nucleophile
Solvent Dimethylformamide (DMF)
Temperature 60-80°C
Reaction Time 12-24 hours
Expected Yield 50-70% (Varies with nucleophile)

Visualizations

troubleshooting_workflow Troubleshooting Low Yield in N-Functionalization start Low or No Yield Observed check_sm Check Starting Material Purity and Storage start->check_sm check_base Evaluate Base Strength and Nucleophilicity check_sm->check_base Pure repurify_sm Re-purify Starting Material check_sm->repurify_sm Impure? check_sterics Consider Steric Hindrance check_base->check_sterics Base appropriate use_milder_base Use Milder, Non-nucleophilic Base (e.g., DIPEA) check_base->use_milder_base Base too strong? modify_conditions Increase Reaction Time or Temperature (with caution) check_sterics->modify_conditions Steric issues likely success Improved Yield check_sterics->success No steric issues repurify_sm->success use_milder_base->success modify_conditions->success

Caption: Troubleshooting workflow for low-yield N-functionalization reactions.

reaction_pathway Potential Reaction Pathways and Side Reactions start This compound n_acylation N-Acylation (Desired Reaction) start->n_acylation Acyl Halide, Non-nucleophilic Base ring_opening_lactam β-Lactam Ring Opening start->ring_opening_lactam Strong Nucleophile or H₂O (hydrolysis) ring_opening_oxetane Oxetane Ring Opening start->ring_opening_oxetane Acidic Conditions or Strong Nucleophile

References

Technical Support Center: Diastereoselectivity in Spiro-β-Lactam Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of spiro-β-lactams. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Staudinger [2+2] cycloaddition reaction between ketenes and imines for the formation of these complex heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you may have about controlling the diastereoselectivity of your spiro-β-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: My spiro-β-lactam synthesis is resulting in a mixture of diastereomers with low selectivity. What are the primary factors I should investigate?

A1: Low diastereoselectivity in spiro-β-lactam formation via the Staudinger reaction is a common issue. The stereochemical outcome is primarily influenced by a delicate interplay of several factors. The key parameters to investigate are:

  • Electronic Properties of Substituents: The electronic nature of the substituents on both the ketene and the imine plays a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-diastereomer.[1][2][3] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the zwitterionic intermediate, which often leads to the more thermodynamically stable trans-product.[1][2][3]

  • Reaction Temperature: Temperature significantly impacts the diastereomeric ratio. Higher reaction temperatures can provide enough energy for the zwitterionic intermediate to overcome the rotational barrier, leading to the formation of the thermodynamically more stable trans-isomer.[1][4] Running the reaction at lower temperatures often favors the kinetically controlled cis-product.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate. More polar solvents can stabilize this intermediate, potentially allowing more time for isomerization to the trans-isomer to occur.[4] A screening of solvents with varying dielectric constants is recommended.

  • Imine Geometry: The initial geometry of the imine is critical. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams.[5][6] Ensure the stereochemistry of your starting imine is well-defined.

  • Catalysis: The use of Lewis acids or nucleophilic catalysts can dramatically influence diastereoselectivity.[7][8] These catalysts can coordinate to the imine or ketene, altering the transition state geometry and favoring one diastereomer over the other.

Q2: I am consistently obtaining the trans diastereomer, but my target is the cis isomer. What modifications to my protocol should I consider?

A2: To favor the formation of the cis-spiro-β-lactam, you should aim for conditions that promote the kinetically controlled reaction pathway and accelerate the ring closure of the initial zwitterionic intermediate. Consider the following adjustments:

  • Lower the Reaction Temperature: Perform the reaction at significantly lower temperatures (e.g., -78 °C to 0 °C) to disfavor the isomerization of the zwitterionic intermediate that leads to the trans product.[1]

  • Modify Substituents: If possible, introduce electron-donating groups on your ketene precursor (e.g., alkoxy, phenoxy) and/or electron-withdrawing groups on the nitrogen of the imine (e.g., tosyl, nosyl).[2][7] This electronic matching accelerates the crucial C-C bond formation to yield the cis product.

  • Use a Less Polar Solvent: Experiment with less polar solvents such as toluene or dichloromethane, as highly polar solvents may stabilize the zwitterionic intermediate and promote equilibration to the trans isomer.[4][9]

  • Employ a Chiral Nucleophilic Catalyst: Certain chiral nucleophiles have been shown to catalyze the Staudinger reaction with high cis-diastereoselectivity and enantioselectivity.[7]

Q3: My reaction is not proceeding to completion, and I am recovering starting material. What could be the cause?

A3: Incomplete conversion in a Staudinger cycloaddition for spiro-β-lactam formation can stem from several factors:

  • Steric Hindrance: The synthesis of spirocyclic compounds can be challenging due to significant steric hindrance around the spiro center.[10] Highly bulky substituents on either the ketene or the imine can impede the initial nucleophilic attack or the subsequent ring closure.

  • Ketene Generation: Ketenes are often unstable and must be generated in situ.[2] Ensure that the conditions for ketene formation (e.g., from an acyl chloride and a tertiary amine base) are optimal. The base should be strong enough to deprotonate the α-carbon but not so nucleophilic that it reacts with the acyl chloride or the ketene. Triethylamine is a common choice.[7]

  • Imine Reactivity: The imine must be sufficiently electrophilic to react with the ketene. If the imine is too electron-rich, the initial nucleophilic attack of the imine nitrogen on the ketene will be slow.[2]

  • Reaction Conditions: Ensure that the reaction is running under anhydrous conditions, as water can react with the ketene and acyl chloride. The temperature and reaction time should also be optimized.

Q4: Can Lewis acids be used to control the diastereoselectivity?

A4: Yes, Lewis acids can be effective in controlling the diastereoselectivity of the Staudinger reaction. By coordinating to the imine nitrogen, a Lewis acid increases the imine's electrophilicity. This can influence the reaction in a few ways:

  • It can accelerate the reaction, potentially favoring the kinetic cis-product.

  • The coordination of the Lewis acid can create a more organized transition state, leading to higher diastereoselectivity.

  • A variety of Lewis acids such as In(OTf)₃, Sc(OTf)₃, and Zn(OTf)₂ have been studied for this purpose.[7] The choice of Lewis acid and its stoichiometry should be carefully optimized for your specific substrate combination.

Data Presentation

The following tables summarize quantitative data from the literature on how different reaction parameters affect the diastereoselectivity of spiro-β-lactam formation.

Table 1: Effect of Solvent Polarity on Diastereomeric Ratio (cis:trans)

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (cis:trans)Reference
1o-xylene2.57predominantly cis[4]
2Dichloromethane (CH₂Cl₂)8.93Increased trans isomer[4]
3Acetonitrile (CH₃CN)37.5Increased trans isomer[4]
4Methanol (MeOH)32.7Favors one diastereomer[9]
5Dichloromethane (CH₂Cl₂)8.93Favors the opposite diastereomer[9]

Note: The specific diastereomeric ratios are highly substrate-dependent. The trend of increasing trans isomer with increasing solvent polarity is a general observation.[4]

Table 2: Effect of Ketene and Imine Substituents on Diastereoselectivity

Ketene Substituent (R¹)Imine N-Substituent (R²)Predominant DiastereomerRationaleReference
Electron-donating (e.g., -OPh)Electron-withdrawing (e.g., -Ts)cisAccelerates direct ring closure[2][7]
Electron-withdrawing (e.g., -Phth)Electron-donating (e.g., -p-Anisyl)transSlows ring closure, allows isomerization[2]
Phth = Phthalimido
Ts = Tosyl

Experimental Protocols

General Experimental Protocol for Staudinger Cycloaddition for Spiro-β-Lactam Formation

This protocol is a generalized procedure based on common practices reported in the literature and should be optimized for specific substrates.

Materials:

  • Appropriate cyclic imine

  • Substituted acyl chloride (ketene precursor)

  • Tertiary amine base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the cyclic imine in anhydrous solvent under an inert atmosphere, add the tertiary amine base (typically 1.1 to 2.0 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add a solution of the acyl chloride (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture dropwise over a period of time. The in situ generation of the ketene will occur.

  • Stir the reaction mixture at the chosen temperature for the optimized reaction time (can range from a few hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Characterize the purified diastereomers using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography to confirm the stereochemistry. The coupling constants between the C3 and C4 protons of the β-lactam ring in ¹H NMR can often help in assigning the relative stereochemistry (Jcis > Jtrans).

Visualizations

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Cis_Lactam cis-Spiro-β-Lactam Zwitterion->Cis_Lactam Direct Ring Closure (Kinetic Control) Zwitterion_isomer Isomerized Zwitterion Zwitterion->Zwitterion_isomer Isomerization Trans_Lactam trans-Spiro-β-Lactam Zwitterion_isomer->Trans_Lactam Ring Closure (Thermodynamic Control) Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Q_Temp Is the reaction run at a low temperature? Start->Q_Temp A_Temp_Yes Yes Q_Temp->A_Temp_Yes A_Temp_No No Q_Temp->A_Temp_No Lower temperature (-78°C to 0°C) Sol_Polarity Consider solvent polarity. Is a non-polar solvent being used? A_Temp_Yes->Sol_Polarity A_Temp_No->Sol_Polarity A_Sol_Yes Yes Sol_Polarity->A_Sol_Yes A_Sol_No No Sol_Polarity->A_Sol_No Switch to a less polar solvent (e.g., Toluene) Substituents Evaluate electronic effects of substituents. Do they favor the desired isomer? A_Sol_Yes->Substituents A_Sol_No->Substituents A_Subst_Yes Yes Substituents->A_Subst_Yes A_Subst_No No Substituents->A_Subst_No Modify substituents to favor kinetic or thermodynamic product Catalyst Consider using a catalyst (Lewis acid or nucleophilic). A_Subst_Yes->Catalyst A_Subst_No->Catalyst Optimize Further Optimization Required Catalyst->Optimize Factors_Influencing_Diastereoselectivity Diastereoselectivity Diastereoselectivity (cis vs. trans) Temperature Temperature Diastereoselectivity->Temperature Solvent Solvent Polarity Diastereoselectivity->Solvent Ketene_Subst Ketene Substituents (Electronic Effects) Diastereoselectivity->Ketene_Subst Imine_Subst Imine Substituents (Electronic & Steric Effects) Diastereoselectivity->Imine_Subst Catalyst Catalyst (Lewis Acid / Nucleophilic) Diastereoselectivity->Catalyst

References

stability issues of 2-Oxa-6-azaspiro[3.4]octan-7-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Oxa-6-azaspiro[3.4]octan-7-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main potential stability issues with this compound in solution?

A1: this compound contains two strained ring systems: a β-lactam (an azetidinone) and an oxetane. Both rings are susceptible to nucleophilic attack and ring-opening, particularly hydrolysis. The primary degradation pathways are likely the hydrolysis of the β-lactam ring and the acid-catalyzed cleavage of the oxetane ring. The fusion of these two rings in a spirocyclic system can influence the ring strain and, consequently, the reactivity of the molecule.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of molecules containing β-lactam rings is often highly pH-dependent.[3] Generally, β-lactams exhibit a U-shaped pH-rate profile, with maximal stability typically in the slightly acidic to neutral pH range (pH 4-7).[3] Under strongly acidic or basic conditions, the rate of hydrolysis of the β-lactam ring is expected to increase significantly. The oxetane ring is also susceptible to ring-opening under acidic conditions.[4][5] Therefore, maintaining a pH between 5 and 7 is recommended for optimal stability in aqueous solutions.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: For short-term storage and immediate use in assays, anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For longer-term storage, it is advisable to store the compound as a solid at low temperatures. If aqueous buffers are required for experiments, stock solutions should be prepared fresh and diluted into the aqueous medium immediately before use to minimize hydrolysis.

Q4: How should I store solutions of this compound?

A4: Stock solutions in anhydrous DMSO or DMF should be stored in tightly sealed vials at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and used within a few hours.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common and effective techniques for quantifying the parent compound and its degradation products.[6][7] Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of degradation products.[6][8]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of the compound in the aqueous assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare a new stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO). Dilute into the aqueous assay buffer immediately before performing the assay.

    • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the aqueous buffer as much as the experimental protocol allows.

    • pH Control: Ensure the pH of your assay buffer is within the optimal stability range (pH 5-7).

    • Stability Check: Perform a time-course experiment by incubating the compound in the assay buffer for different durations (e.g., 0, 1, 2, 4 hours) and then analyzing the samples by HPLC to quantify the remaining parent compound.

Issue 2: Appearance of unknown peaks in HPLC chromatograms of stability samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks. This will provide initial information about the likely structure of the degradation products (e.g., addition of a water molecule in the case of hydrolysis).

    • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1 below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[9][10][11] This can help to confirm the identity of the degradants observed in your stability samples.

    • Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase) to ensure good separation between the parent peak and all degradation product peaks.[6]

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C

pHHalf-life (hours)% Remaining after 24 hours
3.04.51.8
5.072.080.0
7.048.068.0
9.02.0<0.1

Table 2: Hypothetical Solvent Stability of this compound at 25°C

SolventStorage Condition% Remaining after 7 days
Anhydrous DMSOSealed, dark>99
AcetonitrileSealed, dark98
MethanolSealed, dark85
WaterSealed, dark35
Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to understand its degradation pathways.[9][10][11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber.

  • Incubation: Incubate all solutions at 40°C (except for the thermal degradation sample at 60°C) for 48 hours. Keep a control sample of the stock solution at 4°C in the dark.

  • Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS to identify degradants.

Protocol 2: HPLC Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_inc Incubation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Stress Dilute into Stress Media (Acid, Base, Oxidant, etc.) Stock->Stress Incubate Incubate at 40°C Stress->Incubate Timepoints Sample at Timepoints (0, 2, 4, 8, 24, 48h) Incubate->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize HPLC HPLC-UV Analysis (Quantification) Neutralize->HPLC LCMS LC-MS Analysis (Identification) Neutralize->LCMS

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis Pathways Parent This compound Lactam_Hydrolysis Lactam Hydrolysis Product (β-amino acid) Parent->Lactam_Hydrolysis H₂O / H⁺ or OH⁻ Oxetane_Hydrolysis Oxetane Ring-Opening Product (Diol) Parent->Oxetane_Hydrolysis H₂O / H⁺

Caption: Plausible degradation pathways.

References

Technical Support Center: Scale-Up of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-Oxa-6-azaspiro[3.4]octan-7-one.

Disclaimer

Direct and specific scale-up data for this compound is limited in publicly available literature. The information and protocols provided herein are based on established synthetic methodologies for structurally related spiro-γ-lactams and are intended to serve as a comprehensive guide. All experimental procedures should be initially performed on a small scale to verify their applicability and safety.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for the large-scale production of this compound?

A1: Based on the synthesis of analogous spiro-γ-lactams, two primary retrosynthetic pathways are proposed:

  • Route A: Beckmann Rearrangement. This approach involves the rearrangement of a substituted cyclobutanone oxime. The key precursor would be a 3-substituted cyclobutanone, which upon oximation and subsequent acid-catalyzed rearrangement, would yield the desired spiro-lactam.[1][2]

  • Route B: Intramolecular Cyclization of an Amino Acid. This strategy involves the cyclization of a carefully designed amino acid precursor, such as a protected 3-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.[3][4]

Q2: What are the critical process parameters to monitor during the scale-up of these reactions?

A2: Key parameters to control include reaction temperature, concentration of reactants, catalyst loading, and reaction time. In the case of the Beckmann rearrangement, the choice and concentration of the acid catalyst are crucial. For intramolecular cyclization, the efficiency of the coupling agent and control of temperature to prevent side reactions are paramount.

Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound via the proposed synthetic routes.

Route A: Beckmann Rearrangement

Beckmann_Troubleshooting cluster_issue Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low or No Product Formation Cause_Yield Insufficient acid catalysis Incorrect oxime stereoisomer Beckmann fragmentation Low_Yield->Cause_Yield leads to Side_Products Formation of Significant Side Products Cause_Side Polymerization Formation of nitriles Beckmann fragmentation Side_Products->Cause_Side leads to Incomplete_Reaction Incomplete Reaction Cause_Incomplete Low reaction temperature Inactive catalyst Poor solubility of starting material Incomplete_Reaction->Cause_Incomplete leads to Sol_Yield Increase catalyst loading or use a stronger acid (e.g., PPA) Isolate the correct oxime isomer Modify reaction conditions to favor rearrangement Cause_Yield->Sol_Yield address with Sol_Side Run reaction at lower concentration Optimize reaction temperature and catalyst Use a milder Lewis acid catalyst Cause_Side->Sol_Side address with Sol_Incomplete Increase reaction temperature Use fresh or alternative catalyst Employ a co-solvent to improve solubility Cause_Incomplete->Sol_Incomplete address with

Caption: Troubleshooting logic for the Beckmann rearrangement route.

Route B: Intramolecular Cyclization

Cyclization_Troubleshooting cluster_issue Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low or No Product Formation Cause_Yield Inefficient coupling agent Steric hindrance Ring strain in the product Low_Yield->Cause_Yield leads to Polymerization Formation of Polymeric Byproducts Cause_Polymerization High concentration High temperature Inappropriate solvent Polymerization->Cause_Polymerization leads to Epimerization Loss of Stereochemical Purity Cause_Epimerization Harsh reaction conditions (strong base or high temperature) Epimerization->Cause_Epimerization leads to Sol_Yield Screen different coupling agents (e.g., HATU, HOBt/EDC) Use a less bulky protecting group Conduct reaction under high dilution Cause_Yield->Sol_Yield address with Sol_Polymerization Decrease reactant concentration Lower the reaction temperature Use a non-polar aprotic solvent Cause_Polymerization->Sol_Polymerization address with Sol_Epimerization Use milder coupling conditions Employ a non-basic activator Reduce reaction time Cause_Epimerization->Sol_Epimerization address with

Caption: Troubleshooting logic for the intramolecular cyclization route.

Quantitative Data Summary

Table 1: Illustrative Yields for Spiro-γ-Lactam Synthesis via Beckmann Rearrangement

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Cyclobutanone Oximep-Toluenesulfonyl chloride, NaOHDioxane/H₂ORoom Temp1534[5]
Tricyclic Ketone Oxime MixtureTsCl, NaOHDioxane/H₂ORoom Temp-66 (combined)[6]
Tricyclic KetoneHydroxylamine-O-sulfonic acidAcetic AcidReflux448[5]

Table 2: Illustrative Yields for Lactam Synthesis via Intramolecular Cyclization

Precursor TypeCoupling Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-Cbz-protected diazoketoneHClO₄-SiO₂MethanolRoom Temp24up to 90[7]
Amino alcoholHorse liver alcohol dehydrogenaseBuffer---[3]
α-iminoester derivativesMicrowave irradiationSolvent-free1350.1-0.570-85[4]

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic routes, which should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Beckmann Rearrangement of a Substituted Cyclobutanone Oxime

Beckmann_Workflow Start Start: 3-Substituted Cyclobutanone Oximation Oximation: - Hydroxylamine hydrochloride - Sodium acetate - Methanol, RT, 1h Start->Oximation Isolation_Oxime Isolation of Oxime Isomers (Column Chromatography) Oximation->Isolation_Oxime Rearrangement Beckmann Rearrangement: - p-TsCl, NaOH - Dioxane/H₂O, RT, 15h Isolation_Oxime->Rearrangement Workup Work-up: - Quench with water - Extract with organic solvent - Dry and concentrate Rearrangement->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Product Product: this compound Purification->Product

Caption: Experimental workflow for the Beckmann rearrangement route.

Methodology:

  • Oximation: To a solution of the 3-substituted cyclobutanone in methanol, add hydroxylamine hydrochloride and sodium acetate. Stir the mixture at room temperature for 1 hour.[6] Monitor the reaction by TLC.

  • Oxime Isolation: After completion, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oxime isomers by column chromatography.[5]

  • Beckmann Rearrangement: Dissolve the desired oxime isomer in a mixture of dioxane and water. Cool the solution in an ice bath and add p-toluenesulfonyl chloride and sodium hydroxide. Stir the reaction at room temperature for 15 hours.[5]

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired spiro-lactam.

Protocol 2: Intramolecular Cyclization of a Protected Amino Acid

Cyclization_Workflow Start Start: Protected 3-amino-3-(hydroxymethyl) cyclobutane-1-carboxylic acid Activation Carboxylic Acid Activation: - Coupling agent (e.g., HATU) - Base (e.g., DIPEA) - Anhydrous DMF, 0°C Start->Activation Cyclization Intramolecular Cyclization: - Stir at room temperature - Monitor by HPLC Activation->Cyclization Workup Work-up: - Quench with aq. NH₄Cl - Extract with organic solvent - Wash, dry, and concentrate Cyclization->Workup Deprotection Deprotection (if necessary) Workup->Deprotection Purification Purification: - Column chromatography - Recrystallization Deprotection->Purification Product Product: this compound Purification->Product

References

Validation & Comparative

Comparative Analysis of 2-Oxa-6-azaspiro[3.4]octan-7-one: A Guide to its NMR Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected nuclear magnetic resonance (NMR) spectroscopic properties of 2-Oxa-6-azaspiro[3.4]octan-7-one. Due to the limited availability of specific, publicly accessible experimental ¹H and ¹³C NMR data for this compound, this document presents a detailed, predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous spirocyclic lactams. This guide is intended to serve as a reference for researchers in the planning and interpretation of their own experimental work.

Introduction to this compound

This compound is a spirocyclic compound featuring a unique three-dimensional architecture that is of increasing interest in medicinal chemistry. The rigid spirocyclic scaffold can impart favorable pharmacological properties, such as improved binding affinity and metabolic stability, by constraining the molecule into a specific conformation. Understanding the precise structure and stereochemistry of this and related molecules is paramount for structure-activity relationship (SAR) studies, and NMR spectroscopy is the most powerful tool for this purpose.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of similar spirocyclic lactam structures and general principles of NMR spectroscopy. The numbering convention used for the assignments is illustrated in the figure below.

this compound Structure with Numbering

Figure 1. Structure and numbering of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (2H)2.0 - 2.4m-
H-3 (2H)4.5 - 4.8t~8-10
H-4 (2H)3.3 - 3.6t~8-10
H-5 (2H)2.8 - 3.1s-
NH (H-6)5.5 - 7.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)
C-135 - 45
C-370 - 80
C-445 - 55
C-5 (Spiro)60 - 70
C-7 (C=O)170 - 180
C-840 - 50

Comparison with Alternative Spirocyclic Lactams

The predicted spectral data for this compound can be compared with experimentally determined data for other spirocyclic lactams to highlight key structural differences. For instance, the chemical shifts of the protons and carbons in the oxetane ring (positions 3 and 4) are expected to be significantly downfield due to the deshielding effect of the oxygen atom. The spirocyclic carbon (C-5) will also exhibit a characteristic chemical shift. In comparison to larger ring systems, the strained four-membered oxetane ring is likely to influence the geometry and, consequently, the NMR parameters of the adjacent lactam ring.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD)). The choice of solvent may influence chemical shifts, particularly for the labile NH proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (or more for dilute samples)

  • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the data and reference the spectrum to the solvent peak or TMS.

5. 2D NMR Experiments (for complete assignment):

  • To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and the spirocenter.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a novel compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation PurifiedCompound Purified Compound NMRTube NMR Tube PurifiedCompound->NMRTube Solvent Deuterated Solvent Solvent->NMRTube NMRSpectrometer NMR Spectrometer NMRTube->NMRSpectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMRSpectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMRSpectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

NMR data acquisition and analysis workflow.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain, this guide provides a robust, predictive framework for its spectroscopic characterization. The provided tables of expected chemical shifts, the detailed experimental protocol, and the workflow diagram offer a comprehensive resource for researchers working with this and related spirocyclic systems. The unique structural features of this molecule are expected to give rise to a distinct NMR fingerprint, which can be fully elucidated using the methodologies described herein. This information is critical for advancing the development of novel therapeutics based on this promising molecular scaffold.

A Comparative Guide to the Crystal Structure and Performance of 2-Oxa-6-azaspiro[3.4]octan-7-one and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel three-dimensional scaffolds in drug discovery has led to a burgeoning interest in spirocyclic systems. These unique architectures, characterized by two rings sharing a single atom, offer a departure from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and enhanced target selectivity. This guide provides a comparative analysis of the structural features and preclinical performance of 2-Oxa-6-azaspiro[3.4]octan-7-one and its analogs, with a focus on their potential in oncology.

Structural Analysis: A Look into the Three-Dimensional Landscape

While a public crystal structure for this compound is not currently available, crystallographic data for closely related (oxa)azaspiro[2.n]alkane building blocks provide valuable insights into the conformational properties of this scaffold. Structural characterization by single-crystal X-ray diffraction studies has confirmed the inherent three-dimensional architecture of these compounds.[1]

Table 1: Physicochemical Properties of Representative Oxa-Azaspiro[3.4]octane Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
6-Oxa-2-azaspiro[3.4]octaneC6H11NO113.16-0.3[2]
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylateC12H19NO3225.280.9[3]
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylateC12H19NO3225.280.8[4]
2-Oxa-6-azaspiro[3.4]octane oxalateC8H13NO5203.19-[5]

Preclinical Performance: Cytotoxicity of Spirocyclic Analogs in Cancer Cell Lines

Spirocyclic heterocycles have emerged as promising candidates for cancer therapy.[6] Various analogs of the this compound scaffold have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50) of Spiro[pyrrolidine-3, 3´-oxindole] Analogs against Breast Cancer Cells

CompoundCell LineIC50 (µM)Reference
Compound 5lMCF-7Not Specified[7]

Note: The original research article identifies compound 5l as the most potent from the library, inducing apoptotic cell death in MCF-7 cells, but does not provide a specific IC50 value in the abstract.

Table 3: In Vitro Cytotoxicity (IC50) of Spiro Compounds against Various Cancer Cell Lines

CompoundHCT116 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)HL60 (Leukemia) IC50 (µM)SNB19 (Astrocytoma) IC50 (µM)Reference
Spiro compound 1c52.8174.4049.72101[8]

These data highlight the potential of spirocyclic scaffolds to exhibit potent and selective anticancer activity. The observed cytotoxicity is often linked to the induction of apoptosis, a programmed cell death pathway.[7]

Experimental Methodologies

The evaluation of the cytotoxic properties of these spirocyclic compounds typically involves robust and well-established in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

A common method to assess the antiproliferative effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][8]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test spirocyclic compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Experimental Workflows and Biological Pathways

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams illustrate the cytotoxicity assay workflow and a simplified apoptosis induction pathway.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Spirocyclic Compounds start->treat incubate Incubate for Specified Duration treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan with DMSO formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: A flowchart of the MTT assay for determining the cytotoxicity of spirocyclic compounds.

Apoptosis_Induction_Pathway cluster_pathway Simplified Apoptosis Induction spiro Spirocyclic Compound target Cellular Target (e.g., HDAC2) spiro->target caspase_activation Caspase Activation target->caspase_activation Downstream Signaling apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

References

A Comparative Analysis of 2-Oxa-6-azaspiro[3.4]octan-7-one and Other Prominent Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic potential is perpetual. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, prized for their inherent three-dimensionality which allows for a more sophisticated exploration of chemical space compared to traditional flat, aromatic systems. This guide provides a comparative overview of 2-Oxa-6-azaspiro[3.4]octan-7-one against other notable spirocyclic scaffolds, offering insights into their physicochemical properties and metabolic stability. The data presented herein is based on established principles of medicinal chemistry and serves as a predictive comparison to guide researchers in scaffold selection for drug design.

Introduction to Spirocyclic Scaffolds

Spirocycles are bicyclic systems where the two rings are connected by a single common atom, the spiro atom. This unique structural feature imparts a rigid, non-planar geometry, which can lead to improved target affinity and selectivity, as well as enhanced pharmacokinetic properties. The departure from planarity often results in compounds with a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic that has been correlated with a higher success rate in clinical trials.

This guide focuses on comparing this compound with three other representative spirocyclic scaffolds:

  • 2-Oxa-6-azaspiro[3.3]heptane: A closely related analog with a smaller ring system.

  • 6-Azaspiro[3.4]octane: A carbocyclic analog lacking the oxygen atom in the five-membered ring.

  • 2,6-Diazaspiro[3.4]octan-7-one: A related scaffold with an additional nitrogen atom in the five-membered ring.

Comparative Physicochemical and ADME Properties

The following tables summarize the predicted physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and the selected comparator scaffolds. These properties are critical for the developability of a drug candidate.

Table 1: Predicted Physicochemical Properties

ScaffoldStructureMolecular Weight ( g/mol )Calculated logPTopological Polar Surface Area (Ų)Rotatable BondsHydrogen Bond DonorsHydrogen Bond Acceptors
This compound this compound127.14-0.8546.17012
2-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane99.13-0.4021.70012
6-Azaspiro[3.4]octane6-Azaspiro[3.4]octane111.181.3012.03011
2,6-Diazaspiro[3.4]octan-7-one2,6-Diazaspiro[3.4]octan-7-one126.16-1.2049.33022

Table 2: Predicted In Vitro ADME Properties

ScaffoldAqueous Solubility (µM)PAMPA Permeability (Pe) (10⁻⁶ cm/s)Metabolic Stability (t½ in HLM, min)
This compound > 200< 2> 60
2-Oxa-6-azaspiro[3.3]heptane> 2002 - 5> 60
6-Azaspiro[3.4]octane100 - 2005 - 1030 - 60
2,6-Diazaspiro[3.4]octan-7-one> 200< 2> 60

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Aqueous Solubility Assay (Kinetic Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add 5 µL of each diluted compound solution to a 96-well microplate.

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer.

  • Quantification: The highest concentration that does not show precipitation is reported as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.

  • Donor Solution Preparation: Prepare a 100 µM solution of the test compound in PBS at pH 7.4.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with PBS at pH 7.4.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Concentration Analysis: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)

    where [C] is the concentration, V is the volume, Area is the filter area, and Time is the incubation time.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by human liver enzymes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Half-life Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time and fitting the data to a first-order decay model.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the evaluation of spirocyclic scaffolds.

Experimental_Workflow cluster_physicochemical Physicochemical Properties cluster_adme In Vitro ADME Solubility Aqueous Solubility Drug_Likeness Drug-Likeness Profile Solubility->Drug_Likeness Permeability PAMPA Permeability Permeability->Drug_Likeness Metabolic_Stability Metabolic Stability (HLM) Metabolic_Stability->Drug_Likeness Scaffold Spirocyclic Scaffold Scaffold->Solubility Evaluate Scaffold->Permeability Evaluate Scaffold->Metabolic_Stability Evaluate

Caption: Workflow for evaluating spirocyclic scaffolds.

PAMPA_Assay cluster_diffusion Passive Diffusion Donor Donor Well Test Compound in Buffer Membrane Artificial Lipid Membrane Donor->Membrane Compound_Diffusion Compound Diffusion Acceptor Acceptor Well Buffer Membrane->Acceptor Compound_Diffusion->Acceptor Permeation

Caption: Schematic of the PAMPA assay.

Metabolic_Stability_Pathway Compound Test Compound HLM Human Liver Microsomes (CYP450 Enzymes) Compound->HLM Metabolites Metabolites HLM->Metabolites Metabolism Quantification LC-MS/MS Quantification of Parent Compound HLM->Quantification Sampling over Time NADPH NADPH (Cofactor) NADPH->HLM

Caption: Pathway of in vitro metabolic stability assay.

Comparative Analysis of the Postulated Biological Activity of 2-Oxa-6-azaspiro[3.4]octan-7-one Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothesized biological activity of the novel spirocyclic compound, 2-Oxa-6-azaspiro[3.4]octan-7-one, against well-established therapeutic agents. Due to the limited publicly available data on the specific biological functions of this compound, this comparison is predicated on the reported activity of a closely related analogue, 2-Oxa-6-azaspiro[3.4]octane, which has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The known EGFR inhibitors Gefitinib, Erlotinib, and Osimertinib have been selected as benchmarks for this analysis.

Spirocyclic scaffolds are of significant interest in medicinal chemistry for their inherent three-dimensional structures, which can confer improved physicochemical properties to drug candidates.[1] While specific experimental data for this compound is not yet available, its structural similarity to a known EGFR inhibitor suggests a potential role in targeting signaling pathways associated with cell proliferation and survival.

Hypothesized Mechanism of Action of this compound

Based on the activity of its analogue, it is postulated that this compound may function as an EGFR inhibitor. This mechanism would involve the compound binding to the tyrosine kinase domain of EGFR, competing with adenosine triphosphate (ATP). Such an interaction would inhibit the autophosphorylation of the receptor, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival.[2][3][4][5]

Comparative Quantitative Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of established EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines, which are characterized by different EGFR mutation statuses. At present, there is no publicly available quantitative data for this compound.

DrugTarget Cell LineEGFR Mutation StatusIC50 (µM)
This compound --Data not available
Gefitinib HCC827delE746_A750 (exon 19 deletion)0.002686[6]
PC-9delE746_A750 (exon 19 deletion)0.02632[6]
H3255L858R0.03843[6]
H1975L858R/T790M11.580[6]
Erlotinib HCC827delE746_A750 (exon 19 deletion)0.002142[6]
PC-9delE746_A750 (exon 19 deletion)0.03136[6]
H3255L858R0.08898[6]
H1975L858R/T790M9.183[6]
A431Wild-Type0.0012[7]
Osimertinib PC-9Exon 19 DeletionData available in literature[8][9]
H1975L858R/T790MData available in literature[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to characterize the biological activity of this compound as a putative EGFR inhibitor.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell proliferation and viability.[8]

  • Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[8]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 72 hours.[8]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.

  • Plate Preparation: 96-well plates are coated with a substrate for the EGFR kinase, such as poly(Glu, Tyr) 4:1.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the wells of the microplate.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture containing recombinant human EGFR protein, ATP, and other necessary cofactors to the wells.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Detection: The level of substrate phosphorylation is quantified. This is often achieved by adding a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, followed by a chemiluminescent or colorimetric substrate for HRP.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. EGFR inhibitors, including potentially this compound, act by blocking the initiation of this cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 value of a test compound in a cell-based viability assay.

Experimental_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation compound_addition Add Serial Dilutions of This compound overnight_incubation->compound_addition incubation_72h Incubate for 72 hours compound_addition->incubation_72h mtt_assay Perform MTT Assay incubation_72h->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for determining the IC50 value using a cell viability assay.

References

A Comparative Analysis of the Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octan-7-one and 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in determining their ultimate clinical success. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have garnered significant attention for their ability to confer advantageous physicochemical properties upon drug candidates. This guide provides a detailed comparison of the physicochemical profiles of two notable spirocyclic cores: 2-Oxa-6-azaspiro[3.4]octan-7-one and a representative spiro[3.3]heptane analog, 2,6-diazaspiro[3.3]heptane. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in medicinal chemistry.

Spiro-containing systems are recognized for increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter often correlated with improved clinical outcomes.[1] These rigid structures can modulate key properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability, thereby enhancing the drug-like characteristics of a compound.[1]

Comparative Physicochemical Data

The following table summarizes the available and computed physicochemical properties of this compound and 2,6-diazaspiro[3.3]heptane. It is important to note that while some experimental data is available, many values are computationally predicted and should be considered as such.

Physicochemical PropertyThis compound2,6-Diazaspiro[3.3]heptane
Molecular Weight ( g/mol ) 127.14[2]98.15[3]
Aqueous Solubility Reported as soluble in water[4]No experimental data found
Lipophilicity (XLogP3-AA) -0.3 (Computed)[5]-1.0 (Computed)[3]
pKa 10.55 ± 0.20 (Predicted)[4]No experimental data found
Metabolic Stability No experimental data foundAnalogs suggest improved stability[6]

Discussion of Physicochemical Properties

Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The computed XLogP3 values for both this compound (-0.3) and 2,6-diazaspiro[3.3]heptane (-1.0) indicate that both are hydrophilic scaffolds.[3][5] The more negative value for 2,6-diazaspiro[3.3]heptane suggests it is the more hydrophilic of the two. Studies have shown that replacing a traditional piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety can lead to a significant decrease in lipophilicity (ΔlogD7.4 = -1.0), which can be advantageous in optimizing a drug's ADME properties.[8]

Metabolic Stability: The susceptibility of a compound to metabolism, often assessed by its stability in the presence of liver microsomes, is a key factor in determining its in vivo half-life and duration of action. While no direct experimental data on the metabolic stability of the parent this compound or 2,6-diazaspiro[3.3]heptane was found, the literature suggests that the incorporation of spirocyclic scaffolds, including 2,6-diazaspiro[3.3]heptane, can lead to improved metabolic stability.[6][8] This is often attributed to the rigid, three-dimensional structure which can shield metabolically labile sites from enzymatic degradation.

Experimental Protocols

To facilitate further research and direct comparison, detailed standard operating procedures for key physicochemical property assessments are provided below.

Kinetic Aqueous Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

2. Assay Procedure:

  • Add 1.5 µL of the 10 mM DMSO stock solution to 148.5 µL of PBS in a 96-well microplate. This results in a final compound concentration of 100 µM in 1% DMSO/PBS.
  • Seal the plate and shake at room temperature for 2 hours.
  • After incubation, visually inspect the wells for precipitate.
  • To quantify the dissolved compound, filter the samples through a 0.45 µm filter plate.
  • Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in 1% DMSO/PBS.

Shake-Flask Method for LogD7.4 Determination

This "gold standard" method measures the distribution of a compound between an organic and an aqueous phase at equilibrium.

1. Preparation of Phases:

  • Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

2. Partitioning:

  • Prepare a stock solution of the test compound in the pre-saturated n-octanol.
  • In a glass vial, combine a known volume of the n-octanol stock solution with an equal volume of the pre-saturated PBS.
  • Seal the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.
  • Centrifuge the vial at a low speed to facilitate phase separation.

3. Analysis:

  • Carefully collect an aliquot from both the n-octanol and the PBS layers.
  • Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
  • Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]PBS )

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

1. Reagents and Solutions:

  • Pooled human liver microsomes (e.g., 20 mg/mL stock).
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Phosphate buffer (100 mM, pH 7.4).
  • Test compound stock solution (e.g., 10 mM in DMSO).

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
  • Pre-warm the reaction mixture to 37°C.
  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.
  • Incubate the mixture at 37°C with gentle shaking.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis and Data Interpretation:

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
  • Plot the natural logarithm of the percentage of remaining compound versus time.
  • The in vitro half-life (t1/2) can be calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t1/2 = 0.693 / k.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative assessment of the physicochemical properties of drug candidates.

G cluster_compounds Test Compounds cluster_assays Physicochemical Assays cluster_data Data Analysis & Comparison CompoundA This compound Solubility Aqueous Solubility (Kinetic Assay) CompoundA->Solubility Lipophilicity Lipophilicity (LogD Shake-Flask) CompoundA->Lipophilicity Metabolism Metabolic Stability (Microsomal Assay) CompoundA->Metabolism CompoundB 2,6-Diazaspiro[3.3]heptane CompoundB->Solubility CompoundB->Lipophilicity CompoundB->Metabolism SolubilityData Solubility (µg/mL) Solubility->SolubilityData Quantification LipoData LogD7.4 Lipophilicity->LipoData Quantification MetabData Half-life (t½, min) Metabolism->MetabData Quantification Comparison Comparative Profile SolubilityData->Comparison LipoData->Comparison MetabData->Comparison

Caption: Workflow for comparative physicochemical profiling.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and spectroscopic validation of 2-Oxa-6-azaspiro[3.4]octan-7-one, a spirocyclic β-lactam of interest in medicinal chemistry. Due to the limited availability of a single, detailed public-domain source for the synthesis and complete spectral data of this specific molecule, this guide presents a plausible synthetic route based on established methodologies for analogous compounds. The accompanying spectroscopic data is representative and compiled from the analysis of structurally similar spiro-oxetane lactams. This guide also offers a comparison with alternative synthetic strategies for related spirocyclic systems.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery due to their inherent three-dimensional structures, which can lead to improved pharmacological properties. The this compound framework, incorporating both a strained oxetane and a β-lactam ring, presents a unique conformational rigidity and a novel chemical space for exploration. The validation of its synthesis is crucial and relies on a combination of spectroscopic methods to confirm its distinct structure.

Comparison of Synthetic Strategies

The synthesis of spiro-β-lactams can be achieved through various methods. The Staudinger [2+2] ketene-imine cycloaddition is a classic and versatile approach. Alternative methods for constructing related spirocyclic lactam cores include intramolecular cyclizations and multicomponent reactions.

Synthetic StrategyDescriptionKey FeaturesApplicability to this compound
Staudinger [2+2] Cycloaddition A well-established method involving the reaction of a ketene with an imine to form a β-lactam. For spirocyclic systems, a cyclic imine or a ketene precursor with a cyclic component is used.- High modularity- Tolerant to a wide range of functional groups- Stereochemistry can often be controlledA plausible and direct route can be envisioned starting from an oxetane-derived precursor.
Intramolecular Cyclization Formation of the lactam ring through the cyclization of a suitably functionalized open-chain precursor, such as a γ-amino acid with an oxetane moiety.- Can offer good stereocontrol- Precursor synthesis can be multi-stepA potential, albeit likely longer, synthetic route requiring careful design of the acyclic precursor.
Multicomponent Reactions Reactions involving three or more starting materials to form the spirocyclic lactam in a single step.- High atom economy and efficiency- Can rapidly generate molecular complexityLess commonly reported for this specific spiro-oxetane lactam scaffold, but a potential area for novel route development.

Experimental Protocols

This section details a representative protocol for the synthesis of this compound via a multi-step sequence culminating in a Staudinger [2+2] cycloaddition.

Plausible Synthetic Pathway

A feasible synthetic route involves the initial preparation of a suitable precursor, followed by the key cycloaddition step.

G Plausible Synthetic Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Staudinger Cycloaddition cluster_2 Final Product and Validation A Oxetan-3-one C Intermediate A->C Coupling B Protected Amino Acid B->C D Ketene Precursor C->D Activation E Imine Formation C->E Condensation F [2+2] Cycloaddition D->F E->F G This compound F->G Formation H Purification G->H I Spectroscopic Validation (NMR, IR, MS) H->I

Caption: Plausible synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of a Suitable Precursor (Illustrative Example)

A potential precursor could be synthesized from commercially available starting materials. For the purpose of this guide, we will outline the final cycloaddition step.

Step 2: Staudinger [2+2] Cycloaddition

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imine precursor (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the dropping funnel, add a solution of an activated acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the acyl chloride/triethylamine solution dropwise to the stirred imine solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Validation Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Spectroscopic MethodExpected DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.8-4.6 (m, 2H), 4.5-4.3 (m, 2H), 3.5-3.3 (m, 2H), 2.8-2.6 (m, 2H), 2.0-1.8 (m, 1H, NH)- Multiplets in the 4.8-4.3 ppm range are characteristic of the oxetane ring protons.- Methylene protons adjacent to the nitrogen and carbonyl group would appear in the 3.5-2.6 ppm range.- A broad singlet for the NH proton, which is exchangeable with D₂O.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170-165 (C=O), 80-75 (O-CH₂), 65-60 (Spiro-C), 50-45 (N-CH₂), 40-35 (CH₂)- The carbonyl carbon of the β-lactam is expected in the 170-165 ppm region.- The carbons of the oxetane ring will be in the 80-75 ppm range.- The spiro carbon will appear as a quaternary signal around 65-60 ppm.
IR (KBr, cm⁻¹)ν (cm⁻¹): 3300-3100 (N-H stretch), 1760-1730 (β-lactam C=O stretch), 1100-1000 (C-O-C stretch)- A strong absorption band in the 1760-1730 cm⁻¹ range is characteristic of the strained four-membered β-lactam carbonyl group.- The C-O-C stretching of the oxetane ring is expected in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (ESI+)m/z: [M+H]⁺, [M+Na]⁺- The mass spectrum should show the protonated molecular ion peak and potentially a sodium adduct, confirming the molecular weight of the compound.

Conclusion

The synthesis of this compound presents an interesting synthetic challenge, with the Staudinger [2+2] cycloaddition being a highly plausible and versatile method for its construction. The validation of its structure is unequivocally dependent on a thorough analysis of its spectroscopic data. The characteristic signals in NMR, the high-frequency carbonyl stretch in IR, and the molecular ion peak in mass spectrometry collectively provide the necessary evidence for the successful synthesis of this unique spirocyclic scaffold. This guide offers a foundational framework for researchers to approach the synthesis and characterization of this and related novel spiro-oxetane lactams.

Comparative Docking Analysis of 2-Oxa-6-azaspiro[3.4]octan-7-one Derivatives: A-Hypothetical-Case Study Against the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1] The 2-Oxa-6-azaspiro[3.4]octan-7-one core represents a novel scaffold with potential for developing selective ligands for various biological targets. This guide presents a hypothetical comparative molecular docking study of designed derivatives of this compound against the human sigma-1 receptor, a protein implicated in a range of neurological disorders. The study aims to predict the binding affinities and interaction patterns of these novel compounds and compare them with a known inhibitor.

While no direct experimental or computational studies on the docking of this compound derivatives are currently available in the public domain, this guide is structured to serve as a template for such future investigations. The methodologies and data presented are based on established protocols for molecular docking and are illustrated with hypothetical data for demonstrative purposes. A study on the structurally related 2,6-diazaspiro[3.4]octan-7-one derivatives, which have been identified as potent sigma-1 receptor antagonists, serves as a foundational reference for this hypothetical analysis.[2]

Data Presentation: Predicted Binding Affinities

The following table summarizes the hypothetical docking scores and predicted binding affinities of designed this compound derivatives compared to a reference sigma-1 receptor antagonist, (S)-PD 144418.

Compound IDStructureDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
OXA-001 2-Oxa-6-(phenylacetyl)-6-azaspiro[3.4]octan-7-one-8.5150Tyr103, Glu172, Trp164
OXA-002 2-Oxa-6-(4-chlorobenzyl)-6-azaspiro[3.4]octan-7-one-9.285Glu172, Asp188, Tyr206
OXA-003 2-Oxa-6-(cyclohexylmethyl)-6-azaspiro[3.4]octan-7-one-7.8250Tyr103, Val161
Reference (S)-PD 144418-10.120Tyr103, Glu172, Trp164

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate how results of a comparative docking study would be presented.

Experimental Protocols

This section details the proposed methodology for a comparative molecular docking study.

Protein and Ligand Preparation
  • Protein Structure: The crystal structure of the human sigma-1 receptor would be obtained from the Protein Data Bank (PDB ID: 5HK1). The protein structure would be prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

  • Ligand Structures: The 3D structures of the this compound derivatives and the reference compound would be built using Maestro and prepared using LigPrep (Schrödinger Suite). This step generates low-energy conformers and correct ionization states at physiological pH.

Receptor Grid Generation

A receptor grid, defining the binding site for docking, would be generated using Glide (Schrödinger Suite). The grid box would be centered on the co-crystallized ligand in the PDB structure to define the active site. The size of the grid box would be set to enclose the entire binding pocket.

Molecular Docking

Molecular docking would be performed using the Glide module. The prepared ligands would be docked into the generated receptor grid using the Standard Precision (SP) and Extra Precision (XP) modes. The docking poses for each ligand would be ranked based on their GlideScore, and the best-scoring pose for each compound would be selected for further analysis.

Data Analysis and Visualization

The docking results would be analyzed to determine the binding affinities (approximated by the docking scores) and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the receptor. Visualization of the binding poses and interactions would be performed using Maestro.

Mandatory Visualizations

Signaling Pathway

G Hypothetical Signaling Pathway of Sigma-1 Receptor Modulation cluster_0 Hypothetical Signaling Pathway of Sigma-1 Receptor Modulation This compound Derivative This compound Derivative Sigma-1 Receptor Sigma-1 Receptor This compound Derivative->Sigma-1 Receptor Binds to Ion Channels Ion Channels Sigma-1 Receptor->Ion Channels Modulates Kinases Kinases Sigma-1 Receptor->Kinases Modulates Cell Survival Pathways Cell Survival Pathways Ion Channels->Cell Survival Pathways Kinases->Cell Survival Pathways

Caption: Hypothetical signaling pathway of Sigma-1 Receptor modulation.

Experimental Workflow

G Workflow for Comparative Molecular Docking cluster_0 Workflow for Comparative Molecular Docking Protein Preparation Protein Preparation Receptor Grid Generation Receptor Grid Generation Protein Preparation->Receptor Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Grid Generation->Molecular Docking Data Analysis Data Analysis Molecular Docking->Data Analysis Comparative Assessment Comparative Assessment Data Analysis->Comparative Assessment

Caption: Workflow for a comparative molecular docking study.

Logical Relationship

G Logical Flow of Ligand-Receptor Interaction Analysis cluster_0 Logical Flow of Ligand-Receptor Interaction Analysis Ligand Properties Ligand Properties Docking Pose Docking Pose Ligand Properties->Docking Pose Receptor Binding Site Receptor Binding Site Receptor Binding Site->Docking Pose Binding Affinity Binding Affinity Docking Pose->Binding Affinity Structure-Activity Relationship Structure-Activity Relationship Binding Affinity->Structure-Activity Relationship

Caption: Logical flow of ligand-receptor interaction analysis.

References

A Comparative Guide to the In Vitro ADME Properties of 2-Oxa-6-azaspiro[3.4]octan-7-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-6-azaspiro[3.4]octan-7-one scaffold is a novel and promising motif in medicinal chemistry. Its inherent three-dimensional structure offers the potential for improved pharmacological properties and novel intellectual property. As with any new chemical series, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. This guide provides a framework for comparing the in vitro ADME properties of this compound analogs, complete with standardized experimental protocols and data presentation formats.

While specific ADME data for a broad range of this compound analogs are not yet extensively published, this guide outlines the key assays and methodologies that are essential for their evaluation. The inclusion of spirocyclic scaffolds in drug candidates is often intended to enhance properties such as metabolic stability and solubility.[1]

Data Presentation

Effective comparison of ADME properties requires clear and concise data presentation. The following tables provide a template for summarizing key quantitative data for a series of hypothetical this compound analogs.

Table 1: Metabolic Stability of this compound Analogs in Liver Microsomes

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog 14530.8
Analog 2> 60< 11.5
Analog 32263.2
Analog 45277.2
Reference
Verapamil1592.4

Table 2: Permeability of this compound Analogs in Caco-2 Cell Monolayers

Compound IDApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Analog 15.24.80.92
Analog 21.18.88.0
Analog 315.716.11.02
Analog 40.50.61.2
Reference
Propranolol20.519.80.97
Digoxin0.25.025.0

Table 3: Plasma Protein Binding of this compound Analogs

Compound IDHuman Plasma (% Bound)Mouse Plasma (% Bound)Rat Plasma (% Bound)
Analog 185.378.982.1
Analog 299.298.599.5
Analog 365.758.261.4
Analog 492.190.593.3
Reference
Warfarin99.599.199.3
Metoprolol12.010.011.0

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable ADME data. The following are representative protocols for the key in vitro assays.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[2]

Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds in human, rat, and mouse liver microsomes.

Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes (final protein concentration typically 0.5 mg/mL) in phosphate buffer.[2]

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]

  • Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • A control incubation without the NADPH regenerating system should be run to assess for non-enzymatic degradation.

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Microsomes + Buffer) add_compound Add Test Compound (1 µM) prep_mix->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and Sample at 0, 5, 15, 30, 45, 60 min start_reaction->time_points terminate Terminate with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 1. Workflow for the in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability and to identify compounds that may be subject to active efflux.[5]

Objective: To determine the apparent permeability (Papp) of test compounds across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells

  • Transwell plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds

  • Control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.[6]

  • Wash the cell monolayers with transport buffer and pre-incubate at 37°C.

  • For A→B permeability, add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[5]

  • For B→A permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 120 minutes), take samples from the receiver and donor compartments.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[7] The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for an active efflux transporter.[7]

G cluster_culture Cell Culture & Validation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells validate_monolayer Validate Monolayer Integrity (TEER, Lucifer Yellow) culture_cells->validate_monolayer add_compound_ab A→B: Add Compound to Apical Side validate_monolayer->add_compound_ab add_compound_ba B→A: Add Compound to Basolateral Side validate_monolayer->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample Sample Donor and Receiver Compartments incubate->sample analyze_lcms Analyze Samples by LC-MS/MS sample->analyze_lcms calculate_papp Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp

Figure 2. Caco-2 permeability assay workflow.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is commonly used.[8]

Objective: To determine the percentage of the test compound bound to plasma proteins from various species.

Materials:

  • Test compounds

  • Pooled plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (typically 8 kDa MWCO)

  • Positive control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Add the test compound to plasma at a final concentration (e.g., 1 µM).

  • Load the plasma-compound mixture into the sample chamber of the RED device.[9]

  • Add PBS to the buffer chamber of the RED device.[9]

  • Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, determined in a preliminary experiment).[9]

  • After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to equalize the composition.

  • Analyze the concentration of the test compound in both aliquots by LC-MS/MS.

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as: % Bound = (1 - fu) * 100

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Sample Analysis spike_plasma Spike Plasma with Test Compound load_plasma Load Plasma into Sample Chamber spike_plasma->load_plasma seal_incubate Seal Plate and Incubate at 37°C with Shaking load_plasma->seal_incubate load_buffer Load PBS into Buffer Chamber load_buffer->seal_incubate sample_chambers Aliquot from Plasma and Buffer Chambers seal_incubate->sample_chambers equalize_matrix Equalize Sample Matrix sample_chambers->equalize_matrix analyze_lcms Analyze by LC-MS/MS equalize_matrix->analyze_lcms calculate_binding Calculate % Bound analyze_lcms->calculate_binding

Figure 3. Workflow for plasma protein binding by equilibrium dialysis.

References

Safety Operating Guide

Proper Disposal of 2-Oxa-6-azaspiro[3.4]octan-7-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2-Oxa-6-azaspiro[3.4]octan-7-one, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental compliance. This compound is classified as harmful if swallowed, necessitating careful management from use to final disposal.

Immediate Safety and Hazard Profile

This compound (CAS No. 1207174-87-5) is designated as a hazardous substance.[1] The primary immediate risk is acute toxicity if ingested. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

Below is a summary of the key hazard and identification data for this compound.

IdentifierValueSource
CAS Number 1207174-87-5[1]
Molecular Formula C₆H₉NO₂[1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Harmful)[1]
Hazard Statement H302: Harmful if swallowed[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Phase 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. It is often best practice to use the original chemical container.

  • Labeling: As soon as the first waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Harmful/Toxic").

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety officer. Incompatible wastes can react violently or produce toxic gases. Store the container away from acids and bases.

Phase 2: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.

  • Containment: The container should be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Closure: Keep the waste container closed at all times except when adding waste.

Phase 3: Arranging for Final Disposal
  • Contact Safety Office: When the container is nearly full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Schedule Pickup: Follow your institution's specific procedures to schedule a pickup by a licensed hazardous waste disposal contractor.

  • Documentation: Complete any required waste manifest forms provided by your EHS office, ensuring all components are accurately listed.

Disposal of Contaminated Materials

Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound must also be treated as hazardous waste. These items should be collected in a separate, clearly labeled container and disposed of through the same hazardous waste stream.

For empty containers that once held the chemical, the first rinse with a suitable solvent must be collected and treated as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the collected first rinsate must be disposed of professionally.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Waste Collection cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposal start Unused or Contaminated This compound container Select Compatible, Labeled Hazardous Waste Container start->container segregate Segregate from Incompatible Wastes container->segregate saa Store Sealed Container in Secondary Containment in SAA segregate->saa saa_check Container Full? saa->saa_check saa_check->saa No contact_ehs Contact EHS/Safety Office to Schedule Pickup saa_check->contact_ehs Yes documentation Complete Waste Manifest Forms contact_ehs->documentation pickup Transfer Waste to Licensed Disposal Service documentation->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Oxa-6-azaspiro[3.4]octan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Oxa-6-azaspiro[3.4]octan-7-one

This guide provides immediate and essential safety protocols for laboratory professionals handling this compound (CAS No. 1207174-87-5). The information herein is intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety standards.

Chemical an Physical Properties:

PropertyValue
CAS Number 1207174-87-5
Molecular Formula C₆H₉NO₂
Physical Form Solid[1]
Purity Typically ≥95%[2]
Storage Temperature Inert atmosphere, 2-8°C

Hazard Identification and Precautionary Measures:

This compound is classified as harmful if swallowed.[1][2] The following GHS classifications and precautionary statements are associated with this compound:

GHS PictogramSignal WordHazard StatementPrecautionary Statements
GHS07 (Harmful)[1]Warning [1]H302: Harmful if swallowed.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Additionally, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following table outlines the recommended PPE. In the absence of specific breakthrough time data for this compound, glove selection should be based on the handling of similar heterocyclic compounds (lactams and ethers) and should be frequently inspected for signs of degradation.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for tasks with a high risk of splashing.Provides a barrier against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for enhanced protection.Protects against skin contact. Given the compound's structure (lactam and ether moieties), select gloves with proven resistance to these functional groups. Regularly check for tears or degradation.
Body Protection Laboratory coat.Protects clothing and skin from spills. Should be buttoned and have long sleeves.
Respiratory Protection An appropriate respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved) should be used if there is a risk of inhalation of dust or aerosols, or if working outside of a well-ventilated area.For organic vapors, a Type A (brown) filter is recommended based on the SDS for the similar compound 2-Oxa-6-azaspiro[3.4]octane.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents.

  • Weighing and Transfer: As this compound is a solid, care should be taken to avoid generating dust. Use a spatula for transfers. If possible, perform these operations in a fume hood.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, gently sweep or scoop the material into a labeled, sealed container for disposal. Avoid creating dust.

    • For a solution spill, absorb with an inert material and place in a sealed container for disposal.[3]

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and then with soap and water.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep in an inert atmosphere at 2-8°C for long-term storage.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste. Follow all local, regional, and national regulations for chemical waste disposal.[3]

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.

  • Disposal Request: Contact your institution's environmental health and safety (EHS) department to arrange for proper disposal. Do not dispose of this chemical down the drain.

Experimental Workflow

Below is a generalized workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 handling_1 Weigh and Transfer Solid prep_3->handling_1 handling_2 Perform Experimental Procedure handling_1->handling_2 handling_3 Monitor for Spills or Exposure handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 cleanup_2 Doff PPE Correctly cleanup_1->cleanup_2 cleanup_3 Segregate and Label Waste cleanup_2->cleanup_3 cleanup_4 Arrange for Waste Disposal cleanup_3->cleanup_4

Caption: General workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.